molecular formula C9H18N2O2 B1323104 Tert-butyl azetidin-3-yl(methyl)carbamate CAS No. 577777-20-9

Tert-butyl azetidin-3-yl(methyl)carbamate

Cat. No.: B1323104
CAS No.: 577777-20-9
M. Wt: 186.25 g/mol
InChI Key: LHUFQYUQIUJJIB-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-yl(methyl)carbamate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(4)7-5-10-6-7/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUFQYUQIUJJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629929
Record name tert-Butyl azetidin-3-yl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577777-20-9
Record name tert-Butyl azetidin-3-yl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a synthetic organic compound featuring a central azetidine ring, a methylamino group, and a tert-butoxycarbonyl (Boc) protecting group. It is important to distinguish between the free base form of this compound and its hydrochloride salt, as their properties differ.

Table 1: Core Chemical Properties

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Formula C₉H₁₈N₂O₂[1]C₉H₁₉ClN₂O₂[2]
Molecular Weight 186.25 g/mol [1]222.71 g/mol [2]
CAS Number 577777-20-9[1]943060-59-1[2]
IUPAC Name tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1]This compound hydrochloride[2]
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CNC1[1]Not Available
InChIKey LHUFQYUQIUJJIB-UHFFFAOYSA-N[1]Not Available

Table 2: Physical Properties

PropertyThis compound (Free Base)
Physical State White powder[3]
Boiling Point 267°C[3]
Density 1.012 g/cm³[3]
Flash Point 116°C[3]
pKa (Predicted) 10.86 ± 0.40[3]
Storage Temperature 2-8°C (protect from light)[3]

Synthesis and Purification

A common synthetic route to this compound involves the deprotection of a precursor bearing a protecting group on the azetidine nitrogen.

Experimental Protocol: Synthesis

A representative synthesis involves the hydrogenolysis of a benzhydryl-protected azetidine precursor.[3]

Materials:

  • tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C), 50% in water

  • Argon (Ar)

  • Hydrogen (H₂)

  • Celite®

Procedure:

  • A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) is prepared in 50 mL of MeOH and 15 mL of EtOAc.

  • The solution is purged with argon.

  • Pd/C (10%, 50% in water) (929 mg) is added to the mixture.

  • The mixture is purged again with argon and then stirred under an H₂ atmosphere for 18 hours.

  • The reaction mixture is filtered through Celite®, and the filter cake is washed with EtOAc and MeOH.

  • The combined filtrates are evaporated to dryness to yield a mixture of this compound and diphenylmethane.[3]

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.[3]

Spectroscopic Data

Applications in Drug Discovery

The primary application of this compound is as a versatile building block and linker in the synthesis of more complex molecules, most notably in the field of targeted protein degradation.

Role as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] this compound serves as a key component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.[5][6] The azetidine moiety provides a rigid and synthetically tractable scaffold for linker attachment.

The general mechanism of action for a PROTAC utilizing a linker derived from this building block is illustrated below.

Caption: PROTAC Mechanism of Action.

The PROTAC molecule, containing the azetidine-based linker, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Intermediate in PLK Inhibitor Synthesis

This compound is also an important intermediate in the synthesis of selective small-molecule Polo-like kinase (PLK) inhibitors.[3] These inhibitors are investigated for their potential in treating cell proliferative disorders.[3]

Safety and Handling

Detailed safety information for the free base is not extensively documented in publicly available safety data sheets, which often refer to related compounds or the hydrochloride salt. However, based on the known reactivity of similar compounds, the following handling precautions are recommended.

General Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid inhalation of dust.[7]

  • Use in a well-ventilated area.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[8]

  • Recommended storage is at 2-8°C, protected from light.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]

The workflow for safe handling and use of this chemical is outlined below.

Safety_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Weigh_Compound Weigh in Ventilated Area Don_PPE->Weigh_Compound Perform_Reaction Perform Reaction in Fume Hood Weigh_Compound->Perform_Reaction Clean_Up Clean Work Area Perform_Reaction->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Store_Compound Store in Cool, Dry Place (2-8°C, protect from light) Clean_Up->Store_Compound

Caption: Safe Handling Workflow.

References

A Comprehensive Technical Guide to tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its application in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is tert-butyl N-(azetidin-3-yl)-N-methylcarbamate [1].

Chemical Identifiers:

Identifier Value
CAS Number 577777-20-9[1]
PubChem CID 23033645[1]
Molecular Formula C₉H₁₈N₂O₂[1]
SMILES CC(C)(C)OC(=O)N(C)C1CNC1[1]

| InChIKey | LHUFQYUQIUJJIB-UHFFFAOYSA-N[1] |

Chemical Structure: The structure consists of a central four-membered azetidine ring, with a methylcarbamate group attached to the 3-position. The carbamate's nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

structure N1 N C2 C N1->C2 H_N1 H N1->H_N1 C3 C C2->C3 C3->N1 C4 C C3->C4 N_carbamate N C3->N_carbamate C4->N1 C_methyl CH₃ N_carbamate->C_methyl C_carbonyl C N_carbamate->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O_ester O C_carbonyl->O_ester C_tertbutyl C(CH₃)₃ O_ester->C_tertbutyl

Caption: Chemical structure of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the compound.

PropertyValue
Molecular Weight 186.25 g/mol [1]
Exact Mass 186.136827821 Da[1]
XLogP3-AA (Lipophilicity) 0.5[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2[1]
Topological Polar Surface Area 32.4 Ų

Representative Synthesis Protocol

While a specific protocol for the title compound is not detailed in the provided results, a general and representative synthesis for a structurally similar compound, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, can be adapted. This process typically involves the deprotection of a protected azetidine precursor.

Objective: To synthesize an N-Boc-protected aminoazetidine derivative.

Reaction Scheme: Hydrogenolysis for the removal of a benzyl-type protecting group.

Materials:

  • tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Palladium on carbon (10% Pd/C, 50% water)

  • Hydrogen (H₂) gas

  • Argon (Ar) gas

  • Celite

Procedure:

  • A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is prepared in a mixture of methanol and ethyl acetate.

  • The reaction vessel is purged with argon gas to create an inert atmosphere.

  • A catalytic amount of 10% Palladium on Carbon (50% in water) is added to the solution.

  • The mixture is again purged with argon before introducing a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus).

  • The reaction is stirred vigorously for approximately 18 hours at room temperature.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filter cake is washed with additional ethyl acetate and methanol to ensure complete recovery of the product.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be purified further if necessary[2].

Application in Drug Discovery: PROTAC Linkers

Azetidine derivatives, such as tert-butyl (azetidin-3-ylmethyl)(methyl)carbamate, are valuable as building blocks for PROTAC linkers[3][4]. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system[3][4].

PROTAC Mechanism of Action: A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation.

PROTAC_pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Physical and chemical properties of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core offers a unique structural motif that can impart favorable physicochemical and pharmacological properties to bioactive molecules. The presence of a Boc-protected secondary amine provides a versatile handle for synthetic elaboration, making it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₂PubChem[1]
Molecular Weight 186.25 g/mol PubChem[1]
CAS Number 577777-20-9ChemBlink, PubChem[1][2]
Appearance White to off-white solid/powderMultiple supplier databases
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.General knowledge of Boc-protected amines
pKa (predicted) Not available for the target compound. A predicted pKa of 10.86 ± 0.40 is available for the closely related tert-butyl azetidin-3-ylmethyl(methyl)carbamate.ChemicalBook[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 186.136828 g/mol PubChem[1]
Monoisotopic Mass 186.136828 g/mol PubChem[1]
Topological Polar Surface Area 32.8 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Experimental Protocols

Synthesis of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate

A specific, detailed experimental protocol for the synthesis of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate is not widely published. However, a plausible synthetic route can be adapted from procedures for analogous compounds, such as the Boc protection of N-methylazetidin-3-amine.

Protocol: Boc Protection of N-methylazetidin-3-amine

Materials:

  • N-methylazetidin-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of N-methylazetidin-3-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate as a pure compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the azetidine ring will appear as multiplets in the region of 3.0-4.0 ppm. The N-methyl protons should appear as a singlet around 2.8-3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons of the Boc group around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically around 155 ppm. The carbons of the azetidine ring will appear in the range of 40-60 ppm, and the N-methyl carbon will be in the range of 30-35 ppm.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by mass spectrometry (LC-MS).

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 187.1.

Applications in Drug Discovery and Development

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The azetidine moiety is a "privileged scaffold" in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability and cell permeability of drug candidates.

Role as a Versatile Synthetic Intermediate

The Boc-protected amine allows for the selective functionalization of the azetidine ring. The Boc group can be readily removed under acidic conditions to liberate the free secondary amine, which can then participate in a variety of chemical transformations, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to introduce new substituents.

  • N-Arylation and N-alkylation: Formation of carbon-nitrogen bonds with aryl halides or alkyl halides.

  • Urea and carbamate formation: Reaction with isocyanates or chloroformates.

This versatility makes Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate a key starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

G General Synthetic Utility of Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate A Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate B Deprotection (e.g., TFA) A->B C N-methylazetidin-3-amine B->C D Amide Coupling C->D E Reductive Amination C->E F N-Arylation/Alkylation C->F G Diverse Bioactive Molecules D->G E->G F->G

Synthetic transformations of the title compound.
Application in PROTAC Synthesis

A significant emerging application for azetidine-containing building blocks is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and azetidine derivatives are attractive components for these linkers due to their ability to provide rigidity and defined exit vectors. Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate can be incorporated into PROTAC linkers to connect the target protein ligand to the E3 ligase ligand.

PROTAC_Workflow Workflow for Incorporating Azetidine Building Block into a PROTAC cluster_0 Linker Synthesis cluster_1 PROTAC Assembly cluster_2 Biological Evaluation A Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate B Deprotection A->B C Functionalized Azetidine B->C F Coupling Reactions C->F D Target Protein Ligand D->F E E3 Ligase Ligand E->F G PROTAC Molecule F->G H Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) G->H I Target Protein Ubiquitination H->I J Proteasomal Degradation I->J K Therapeutic Effect J->K

Role in PROTAC development workflow.

Conclusion

Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with the synthetic handle provided by the Boc-protecting group, make it an attractive starting material for the synthesis of a wide array of complex and potentially bioactive molecules. While a comprehensive set of experimentally determined physical data is not fully available, the existing information, coupled with its demonstrated utility in the synthesis of related compounds, underscores its importance for researchers in medicinal chemistry. Its potential application in the design of novel therapeutics, including PROTACs, highlights the continued relevance of this and other saturated heterocyclic scaffolds in modern drug discovery.

References

Technical Guide: Solubility and Stability of CAS 577777-20-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available solubility and stability data for the compound with CAS number 577777-20-9, chemically identified as tert-butyl azetidin-3-yl(methyl)carbamate. This compound is a valuable building block in medicinal chemistry, notably utilized as an intermediate in the synthesis of targeted therapeutics such as bifunctional compounds for cancer treatment and Interleukin-1 Receptor-Associated Kinase (IRAK) degraders. Understanding its physicochemical properties is critical for its effective handling, formulation, and the development of robust synthetic routes.

Chemical Identity

CAS Number 577777-20-9
Chemical Name This compound
Other Names 3-Boc-3-methylaminoazetidine
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Structure NNHNCH₃OCCH₃CH₃CH₃

Solubility Data

Quantitative solubility data for CAS 577777-20-9 in a wide range of solvents is not extensively reported in publicly available literature. The available information indicates good aqueous solubility.

Table 1: Quantitative Solubility of CAS 577777-20-9

SolventSolubilityTemperature (°C)Method
Water5 g/100 mLNot SpecifiedNot Specified

For drug development purposes, a comprehensive solubility profile in various organic solvents and buffered aqueous solutions is essential. A suggested panel of solvents for further investigation is provided below.

Table 2: Recommended Solvents for Further Solubility Profiling

Solvent ClassRecommended Solvents
Aqueous Buffers pH 2.0 (0.01 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline)
Alcohols Methanol, Ethanol, Isopropanol
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
Esters Ethyl Acetate, Isopropyl Acetate
Ketones Acetone, Methyl Ethyl Ketone (MEK)
Aprotic Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Hydrocarbons Toluene, Heptane
Chlorinated Solvents Dichloromethane (DCM)

Stability Data

Key Stability Considerations:

  • Acidic Conditions: The azetidine ring is susceptible to ring-opening reactions under acidic conditions due to protonation of the nitrogen atom, which facilitates nucleophilic attack. The Boc (tert-butyloxycarbonyl) protecting group is also labile in strong acidic conditions.

  • Thermal Stress: Elevated temperatures may lead to degradation, the pathways of which would need to be identified.

  • Oxidative Stress: The presence of secondary and tertiary amines suggests potential susceptibility to oxidation.

  • Photostability: While not inherently chromophoric, photostability should be assessed as per ICH guidelines.

A summary of potential degradation pathways and recommended storage conditions is presented below.

Table 3: Potential Degradation Pathways and Storage Recommendations

ConditionPotential Degradation PathwayRecommended Storage
Acidic pH Azetidine ring-opening, Boc-group removalAvoid acidic conditions. Store in neutral or slightly basic conditions.
Basic pH Generally more stable, but specific base-catalyzed reactions cannot be ruled out without experimental data.Store under neutral conditions.
Elevated Temperature Thermal decomposition (pathways to be determined)Store at controlled room temperature or refrigerated (2-8 °C).
Oxidation Oxidation of amine functionalitiesStore under an inert atmosphere (e.g., nitrogen or argon).
Light Exposure Photolytic degradation (pathways to be determined)Protect from light.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a pharmaceutical intermediate like CAS 577777-20-9. These should be adapted and validated for specific laboratory conditions and analytical capabilities.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of CAS 577777-20-9 to a known volume of the desired solvent (e.g., 5 mL) in a sealed glass vial. The presence of undissolved solid is crucial.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand to permit the settling of excess solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the dissolved compound against a standard curve of known concentrations.

  • Data Reporting:

    • Calculate the solubility as the average of the triplicate measurements and express in units such as mg/mL or µg/mL.

Protocol for Stability-Indicating Method Development and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating HPLC method and perform forced degradation studies to understand the degradation profile of the compound.

Part A: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Screening:

    • Select a suitable HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases at different pH values) to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Studies:

    • Prepare solutions of CAS 577777-20-9 (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

      • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

    • Analyze the stressed samples by the developed HPLC method.

  • Method Optimization:

    • Optimize the HPLC method (gradient, flow rate, temperature, detection wavelength) to achieve baseline separation of the parent peak from all degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.

Part B: Formal Stability Study

  • Protocol Design:

    • Define storage conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH), time points, and acceptance criteria based on ICH guidelines.

  • Study Execution:

    • Store samples of CAS 577777-20-9 in the proposed packaging at the defined conditions.

    • At each time point, withdraw samples and analyze them using the validated stability-indicating HPLC method for assay and purity.

  • Data Analysis:

    • Evaluate the data for trends in assay and the formation of degradation products over time to establish a retest period or shelf life.

Visualization of Relevant Pathways and Workflows

As CAS 577777-20-9 is an intermediate for IRAK degraders, understanding the IRAK signaling pathway is relevant for researchers in this field.

IRAK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocation

Caption: Simplified IRAK1/IRAK4 signaling pathway to NF-κB.

Solubility_Workflow Start Start: Excess Compound + Solvent Equilibration Equilibration (24-48h) Constant Temperature Start->Equilibration Separation Phase Separation (Settling/Centrifugation) Equilibration->Separation Filtration Filtration (0.22 µm) Separation->Filtration Analysis Quantitative Analysis (e.g., HPLC) Filtration->Analysis Result Result: Solubility (mg/mL) Analysis->Result

Caption: Experimental workflow for solubility determination.

Stability_Workflow Start Start: Compound Sample Stress Forced Degradation (Acid, Base, Heat, etc.) Start->Stress Method_Dev Stability-Indicating Method Development Stress->Method_Dev Analysis HPLC Analysis of Stressed Samples Method_Dev->Analysis Evaluation Evaluate Degradation Profile & Method Specificity Analysis->Evaluation End Validated Method Evaluation->End

Caption: Workflow for stability-indicating method development.

The Role of Tert-butyl azetidin-3-yl(methyl)carbamate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl azetidin-3-yl(methyl)carbamate is a valuable heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a strained azetidine ring and a Boc-protected secondary amine, offers a unique combination of reactivity and stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug design. Its conformational rigidity can lead to higher binding affinity with biological targets, and its incorporation can improve the physicochemical properties of a molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, stable under various conditions but readily removable under acidic protocols, allowing for sequential and controlled synthetic transformations.

This technical guide provides an in-depth analysis of the mechanism of action of this compound in organic reactions, focusing on its function as a nucleophilic building block. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support its application in complex molecule synthesis.

Core Reactivity and Mechanism of Action

The primary mechanism of action for this compound revolves around the nucleophilic character of the nitrogen atom within the azetidine ring. The Boc-protected exocyclic amine is unreactive under neutral or basic conditions, directing the reactivity to the endocyclic nitrogen.

N-Alkylation: A Key Transformation

A principal application of this carbamate is in N-alkylation reactions, where the azetidine nitrogen acts as a nucleophile to displace a leaving group on an electrophilic substrate. This reaction is fundamental in constructing more complex molecules, such as intermediates for Polo-like kinase (PLK) inhibitors. The reaction typically proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The general workflow for this transformation involves the reaction of the azetidine with an alkyl halide or sulfonate in the presence of a base. The base deprotonates the azetidine nitrogen, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon center.

Application in the Synthesis of Kinase Inhibitors

A documented application of azetidine building blocks is in the synthesis of intermediates for kinase inhibitors, specifically targeting Polo-like kinase (PLK). In this context, the azetidine moiety is coupled with a heterocyclic electrophile, such as a substituted pyrrolo[2,3-d]pyrimidine.

Diagram: General N-Alkylation Workflow

G cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: Nucleophilic Attack (SN2) Azetidine This compound Base Base (e.g., K2CO3, DIPEA) ActivatedAzetidine Activated Azetidine (Anion) Azetidine->ActivatedAzetidine Base Electrophile Electrophile (R-X) (e.g., Chloromethylpyrimidine) Product N-Alkylated Product ActivatedAzetidine_ref->Product Electrophile

Caption: General workflow for the N-alkylation of the azetidine.

Quantitative Data Summary

The following table summarizes the results from a representative N-alkylation reaction, demonstrating the utility of an azetidine carbamate in the synthesis of a key intermediate for a kinase inhibitor. The data is derived from a procedure analogous to the one described in patent US 2012/0101082 A1, which details the synthesis of related compounds.

EntryAzetidine NucleophileElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
1tert-Butyl azetidin-3-ylcarbamate4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineK₂CO₃DMF80282

Note: The substrate in this example is the parent carbamate without the N-methyl group. However, the reactivity of the azetidine nitrogen is expected to be comparable.

Experimental Protocols

Key Experiment: N-Alkylation for Kinase Inhibitor Intermediate Synthesis

This protocol is adapted from a documented synthesis of a closely related analogue (U.S. Patent US 2012/0101082 A1, Example 10) and illustrates the N-alkylation of an azetidine carbamate with a heterocyclic electrophile.

Objective: To synthesize tert-butyl (1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)(methyl)carbamate.

Materials:

  • This compound

  • 4-Chloro-5-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (or a related halogenated derivative)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF is added potassium carbonate (2.0 equivalents).

  • The mixture is stirred at room temperature for 15 minutes.

  • A solution of 4-chloro-5-(chloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 equivalents) in DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Mechanistic Pathway Diagram

The SN2 reaction mechanism for the N-alkylation of this compound is detailed below. The reaction is initiated by the base, which increases the nucleophilicity of the azetidine nitrogen.

Diagram: SN2 Mechanism of Azetidine N-Alkylation

Caption: SN2 mechanism for the N-alkylation of the azetidine ring.

Conclusion

This compound serves as a robust and versatile building block for the synthesis of complex nitrogen-containing molecules. Its primary mechanism of action is centered on the nucleophilic character of the azetidine nitrogen, which readily participates in N-alkylation reactions. The Boc-protecting group ensures that this reactivity is site-selective, making it an ideal intermediate for multi-step syntheses in drug discovery and development. The provided protocols and data serve as a guide for researchers looking to incorporate this valuable synthon into their synthetic strategies, particularly for the development of novel kinase inhibitors and other therapeutic agents.

A Technical Guide to Key Intermediates in the Synthesis of Selective Small-Molecule PLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core structural motifs and key synthetic intermediates of prominent selective small-molecule inhibitors targeting Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] Its overexpression is a frequent characteristic of various human cancers and is often correlated with a poor prognosis, establishing PLK1 as a significant target for cancer therapy.[3][4] This document details the synthesis strategies for major classes of PLK1 inhibitors, presents their biological activity, and provides example experimental protocols for their evaluation.

The PLK1 Signaling Pathway in Mitosis

Polo-like kinase 1 is a master regulator of the M phase of the cell cycle. Its inhibition disrupts the orchestration of mitotic events, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This makes it an attractive target for therapeutic intervention.[1][5] The diagram below illustrates the central role of PLK1 in mitotic progression and the consequences of its inhibition by small molecules.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_outcome Cellular Outcome cluster_inhibition Therapeutic Intervention G2 Cell in G2 PLK1_Activation PLK1 Activation (by Aurora A / Bora) G2->PLK1_Activation Centrosome Centrosome Maturation PLK1_Activation->Centrosome Inhibitor Small-Molecule PLK1 Inhibitor PLK1_Activation->Inhibitor Spindle Bipolar Spindle Assembly Centrosome->Spindle Segregation Chromosome Segregation Spindle->Segregation Cytokinesis Cytokinesis Segregation->Cytokinesis Progression Successful Mitosis Cytokinesis->Progression Arrest Mitotic Arrest (Monopolar Spindles) Inhibitor->Arrest Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: PLK1 pathway inhibition leading to mitotic arrest and apoptosis.

Key Inhibitor Scaffolds and Their Intermediates

The development of PLK1 inhibitors has led to several distinct chemical scaffolds. The key to their synthesis lies in the efficient construction of a core heterocyclic system, which is then functionalized with specific side chains to ensure high potency and selectivity.

Volasertib (BI 6727) and its predecessor BI 2536 are potent, ATP-competitive PLK inhibitors built around a dihydropteridinone scaffold.[6] The synthesis of this class of molecules can be conceptually divided into the preparation of two key intermediates followed by their coupling.

  • Key Intermediate 1: The Chiral Dihydropteridinone Core This bicyclic heteroaromatic system forms the backbone of the inhibitor and is crucial for binding to the kinase hinge region. An example is (7R)-2-Chloro-7-ethyl-7,8-dihydro-8-(1-methylethyl)-6(5H)-pteridinone. Its synthesis often involves a reductive cyclization strategy.[7]

  • Key Intermediate 2: The Substituted Benzamide Side Chain This component occupies the solvent-exposed region of the ATP-binding pocket and is critical for potency and pharmacokinetic properties. For Volasertib, a key intermediate is 4-amino-N-{4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}-3-methoxybenzamide.[7]

The final step is typically a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the side chain displaces the chlorine atom on the pteridinone core to form the final product.[7]

Onvansertib (NMS-P937) is a highly selective, orally available PLK1 inhibitor based on a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline scaffold.[8][9] The synthesis of this core is a critical part of the overall process.

  • Key Intermediate 1: The Pyrazolo[4,3-h]quinazoline Core This tricyclic system is the key structural feature. Its synthesis involves the construction of the central pyrimidine ring fused to pre-existing pyrazole and benzene rings.

  • Key Intermediate 2: The Functionalized Side Chain This portion of the molecule is tailored to optimize binding affinity and selectivity. For Onvansertib, this involves a substituted piperazine moiety attached via an ether linkage.

The assembly strategy involves coupling the functionalized side chain to the core, often through substitution reactions on the quinazoline ring system.

Researchers have explored simpler monocyclic and bicyclic scaffolds, such as substituted pyrazoles, to develop new classes of PLK1 inhibitors.[10][11]

  • Key Intermediate: The Substituted Pyrazole Core A common strategy involves the synthesis of a pyrazole ring with functional handles (e.g., esters, halogens) at key positions. For example, a 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylate intermediate can be formed via cyclization.[11] This core is then elaborated through subsequent reactions like alkylation, amidation, and cross-coupling to introduce the necessary diversity for potent and selective inhibition.[11]

Quantitative Inhibitor Activity

The potency and selectivity of PLK inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against PLK family members. Lower values indicate higher potency. High selectivity for PLK1 over PLK2 and PLK3 is a desirable attribute to minimize off-target effects.[11][12]

InhibitorCore ScaffoldPLK1 IC50 (nM)PLK2 IC50 (nM)PLK3 IC50 (nM)Selectivity (PLK2/PLK1)Cell Proliferation IC50 (nM)
BI 2536 Dihydropteridinone0.83[13]---2 - 25 (in various cell lines)[14]
Volasertib (BI 6727) Dihydropteridinone0.87[15][16]5[15][16]56[15][16]~6x11 - 37 (in various cell lines)[16]
Onvansertib (NMS-P937) Pyrazolo[4,3-h]quinazoline2[8][17]>10,000[12]>10,000[12]>5000x5 - 28 (in various cancer cell lines)[9]

Experimental Methodologies

The discovery and validation of PLK inhibitors involve a standardized workflow, from chemical synthesis to biological characterization.

The diagram below outlines the typical workflow for the development and evaluation of a novel PLK1 inhibitor.

Workflow cluster_chem Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Core_Synth 1. Core Intermediate Synthesis Coupling 3. Coupling & Purification Core_Synth->Coupling Side_Chain_Synth 2. Side Chain Synthesis Side_Chain_Synth->Coupling Kinase_Assay 4. Kinase Assay (IC50 vs PLK1/2/3) Coupling->Kinase_Assay Cell_Prolif 5. Cell Proliferation Assay (e.g., MTT, CCK-8) Kinase_Assay->Cell_Prolif Mech_Assay 6. Mechanistic Assays (Cell Cycle, Apoptosis) Cell_Prolif->Mech_Assay PK_Study 7. Pharmacokinetics (PK) Studies Mech_Assay->PK_Study Xenograft 8. Xenograft Efficacy Models PK_Study->Xenograft

Caption: Generalized workflow for PLK1 inhibitor development and testing.

This protocol is a representative example based on synthetic strategies reported in the literature, such as for Volasertib.[7] It is intended for illustrative purposes.

Objective: To synthesize a key chlorinated dihydropteridinone intermediate.

Materials:

  • 2,5,6-Triaminopyrimidin-4(3H)-one

  • A chiral α-hydroxy ketone (e.g., (R)-1-hydroxybutan-2-one)

  • N-Chlorosuccinimide (NCS)

  • Solvents: Acetic acid, Ethanol, Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Condensation: To a solution of 2,5,6-triaminopyrimidin-4(3H)-one (1.0 eq) in aqueous acetic acid, add the chiral α-hydroxy ketone (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) under an inert atmosphere for 4-6 hours, monitoring by TLC or LC-MS for the formation of the cyclized dihydropteridinone product.

  • Cool the reaction mixture to room temperature and neutralize carefully with an aqueous base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropteridinone intermediate.

  • Chlorination: Dissolve the crude intermediate in a suitable solvent like DCM or DMF.

  • Add N-Chlorosuccinimide (NCS) (1.1 to 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until the starting material is consumed (monitor by LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product into an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the final chlorinated intermediate by column chromatography on silica gel to yield the pure product.

This protocol is adapted from methodologies used to evaluate inhibitors like BI 2536.[18]

Objective: To determine the IC50 value of a PLK1 inhibitor in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • PLK1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of the PLK1 inhibitor in complete culture medium. A typical concentration range might be 0.1 nM to 1 µM. Include a vehicle control (DMSO only) and a blank (medium only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

References

Spectroscopic Profile of Tert-butyl azetidin-3-yl(methyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1]

  • Molecular Formula: C₉H₁₈N₂O₂[1]

  • Molecular Weight: 186.25 g/mol [1]

  • CAS Number: 577777-20-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Tert-butyl azetidin-3-yl(methyl)carbamate.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.8m1HCH on azetidine ring
~ 3.6 - 3.4m4HCH₂ groups on azetidine ring
~ 2.8s3HN-CH₃
~ 1.4s9Htert-butyl
Variablebr s1HN-H on azetidine ring
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
~ 156C=O (carbamate)
~ 80Quaternary carbon of tert-butyl
~ 55CH on azetidine ring
~ 50CH₂ groups on azetidine ring
~ 35N-CH₃
~ 28CH₃ of tert-butyl
Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, broadN-H stretch (azetidine)
~ 2970StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate)
~ 1365MediumC-H bend (tert-butyl)
~ 1160StrongC-O stretch (carbamate)
Table 4: Predicted Mass Spectrometry Data
ParameterValueSource
Monoisotopic Mass 186.136827821 DaPubChem[1]
Predicted [M+H]⁺ 187.14411PubChemLite[2]
Predicted [M+Na]⁺ 209.12605PubChemLite[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules (e.g., [M+H]⁺).

    • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

References

A Technical Guide to Tert-butyl azetidin-3-yl(methyl)carbamate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in modern medicinal chemistry. This document covers its commercial availability from various suppliers, detailed synthetic protocols, and its critical role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a scaffold element in kinase inhibitors.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are readily available from a range of chemical suppliers. The purity and price can vary between vendors, and it is recommended to request a certificate of analysis for specific batch information. Below is a summary of representative suppliers and their offerings.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD) per gram
Free Base
BLD PharmTert-butyl azetidin-3-ylmethyl(methyl)carbamate1053655-53-0C₁₀H₂₀N₂O₂200.28≥95%Contact for pricing
ChemicalBooktert-butyl azetidin-3-ylmethyl(methyl)carbamate1053655-53-0C₁₀H₂₀N₂O₂200.28N/AContact for pricing
Hydrochloride Salt
AK Scientific, Inc.This compound hydrochloride943060-59-1C₉H₁₉ClN₂O₂222.71≥95%$22.00
AChemBlockAzetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride943060-59-1C₉H₁₉ClN₂O₂222.7297%Contact for pricing
Sunway Pharm Ltd.This compound hydrochloride943060-59-1C₉H₁₉ClN₂O₂222.7197%$7.00
Acrotein ChemBio Inc.tert-Butyl azetidin-3-ylmethyl(methyl)carbamate HCl1170019-97-2C₁₀H₂₁ClN₂O₂236.7497%Contact for pricing
Sigma-AldrichThis compound hydrochloride943060-59-1C₉H₁₉ClN₂O₂222.71N/AContact for pricing

Note: Prices are subject to change and may vary based on quantity. It is advisable to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₂PubChem[1]
Molecular Weight186.25 g/mol PubChem[1]
IUPAC Nametert-butyl N-(azetidin-3-yl)-N-methylcarbamatePubChem[1]
SMILESCC(C)(C)OC(=O)N(C)C1CNC1PubChem[1]
InChIKeyLHUFQYUQIUJJIB-UHFFFAOYSA-NPubChem[1]
XLogP (predicted)0.5PubChem[1]
Exact Mass186.136827821 DaPubChem[1]
Monoisotopic Mass186.13683 DaPubChemLite[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor.[3]

Reaction Scheme:

Materials:

  • tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Palladium on carbon (10% Pd/C, 50% in water)

  • Argon (Ar)

  • Hydrogen (H₂)

  • Celite

Procedure:

  • A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) in 50 mL of MeOH and 15 mL of EtOAc is purged with argon.[3]

  • Pd/C (10%, 50% in water) (929 mg) is added to the solution.[3]

  • The mixture is purged again with argon and then stirred under a hydrogen atmosphere for 18 hours.[3]

  • The reaction mixture is filtered through Celite, and the filter cake is washed with EtOAc and MeOH.[3]

  • The combined filtrates are evaporated to dryness to yield a mixture of this compound and diphenylmethane.[3]

  • Further purification is required to obtain the pure product.[3]

Purification:

While the source material does not specify the exact purification method, standard techniques such as flash column chromatography on silica gel would be appropriate to separate the desired product from the nonpolar diphenylmethane byproduct.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Characterization Data (Predicted and Representative)

Table 3: Representative Analytical Data

TechniqueData
¹H NMR Consistent with the structure, showing signals for the tert-butyl group, the methyl group, and the azetidine ring protons.
¹³C NMR Consistent with the structure, showing distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the azetidine ring.
LC-MS A peak corresponding to the [M+H]⁺ of 187.14411.[2]

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily utilized in two key areas: as a component of linkers for PROTACs and in the synthesis of kinase inhibitors.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The azetidine moiety of this compound provides a rigid and desirable vector for linker attachment in PROTAC design.

Below is a generalized experimental workflow for incorporating an azetidine-based linker into a PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis A Target Protein Ligand E Coupling with Target Ligand A->E B Tert-butyl azetidin-3-yl (methyl)carbamate D Deprotection of Azetidine B->D C E3 Ligase Ligand F Coupling with E3 Ligase Ligand C->F D->E Amide bond formation or other coupling E->F Sequential coupling G Purification (e.g., HPLC) F->G H Characterization (NMR, MS) G->H I Final PROTAC Molecule H->I

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an azetidine linker typically involves the deprotection of the Boc group on the azetidine nitrogen, followed by coupling reactions with the target protein ligand and the E3 ligase ligand. The order of these coupling steps can be varied depending on the specific synthetic strategy.

The mechanism of action for a PROTAC involves bringing the target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_recruitment Recruitment & Complex Formation cluster_ubiquitination Ubiquitination & Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with Azetidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ternary->PROTAC releases Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Protein Fragments Proteasome->Degradation degrades

PROTAC Mechanism of Action
Intermediate for Polo-Like Kinase (PLK) Inhibitors

This compound serves as a crucial intermediate in the synthesis of selective small-molecule inhibitors of Polo-like kinases (PLKs).[3] PLKs are a family of serine/threonine kinases that play essential roles in cell cycle regulation. Their overexpression is implicated in various cancers, making them attractive targets for anti-cancer drug development.

The synthesis of a PLK inhibitor might involve the reaction of this compound with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, to construct the final inhibitor molecule.[3]

The PLK signaling pathway is complex, with PLK1 being the most well-studied member. PLK1 is involved in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Inhibiting PLK1 can lead to mitotic arrest and apoptosis in cancer cells.

PLK_Signaling_Pathway cluster_cellcycle Cell Cycle Progression cluster_plk1 PLK1 Regulation & Function G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis PLK1 PLK1 Centrosome Centrosome Maturation PLK1->Centrosome promotes Spindle Spindle Assembly PLK1->Spindle promotes APC Anaphase-Promoting Complex (APC/C) PLK1->APC activates Centrosome->M Spindle->M APC->M regulates exit PLK_Inhibitor PLK Inhibitor (derived from T-butyl azetidin-3-yl(methyl)carbamate) PLK_Inhibitor->PLK1 inhibits

PLK1 Signaling in Mitosis

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in contemporary drug discovery. Its utility as a rigid and adaptable linker component in PROTAC design, as well as its role as a key intermediate in the synthesis of kinase inhibitors, underscores its importance for researchers and scientists in the field. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for the design and development of novel therapeutics.

References

The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered saturated nitrogen-containing heterocycle, the azetidine ring, has carved a significant niche in medicinal chemistry. Its unique structural and physicochemical properties offer a compelling advantage in the design of novel therapeutics. This guide provides a comprehensive overview of the azetidine moiety, covering its fundamental characteristics, strategic applications in drug design, synthesis, and the experimental evaluation of its derivatives.

Introduction: The Rise of a Privileged Scaffold

Once considered a synthetic curiosity, the azetidine ring is now recognized as a "privileged scaffold" in drug discovery. Its growing popularity stems from a unique combination of structural rigidity and chemical stability, allowing for the fine-tuning of pharmacological properties.[1] Molecules incorporating this ring often exhibit improved metabolic stability, enhanced aqueous solubility, and greater three-dimensionality, which can lead to higher binding affinity and selectivity for their biological targets.[2] A number of approved drugs and clinical candidates feature the azetidine core, highlighting its therapeutic relevance across a wide range of diseases.[3][4]

Physicochemical Properties and Conformational Analysis

The reactivity and biological activity of azetidine-containing compounds are intrinsically linked to the ring's inherent strain and conformational preferences.

Ring Strain and Stability

The azetidine ring possesses a significant amount of ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly strained aziridine (27.7 kcal/mol) and the more stable pyrrolidine (5.4 kcal/mol).[5] This moderate strain makes the ring more reactive than its five- and six-membered counterparts, yet it is stable enough for facile handling and incorporation into drug molecules under typical physiological conditions.[5][6] However, the ring can be susceptible to cleavage under strongly acidic or basic conditions.[4]

Conformational Preferences: The Puckered Nature

To alleviate torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[7] This puckering is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological macromolecules. The degree of puckering and the preferred orientation of substituents (pseudo-axial vs. pseudo-equatorial) are influenced by the substitution pattern on both the nitrogen and carbon atoms of the ring.[7][8] For bulky substituents, a pseudo-equatorial orientation is generally favored to minimize steric hindrance.[7]

The Role of the Azetidine Ring in Medicinal Chemistry

The azetidine moiety serves several key functions in drug design, acting as a versatile pharmacophore and a valuable bioisosteric replacement for other functional groups.

Azetidine as a Pharmacophore

The rigid framework of the azetidine ring allows for the precise positioning of pharmacophoric elements in three-dimensional space. This conformational constraint can lead to a decrease in the entropy of binding to the biological target, resulting in higher affinity.[9] Azetidine derivatives have shown significant promise as potent inhibitors of various biological targets, including:

  • GABA Transporters (GATs): Conformationally constrained analogs of GABA incorporating an azetidine ring have been developed as potent inhibitors of GABA uptake.[10]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine amides have emerged as potent small-molecule inhibitors of STAT3, a key protein in cancer cell proliferation and survival.[10][11]

  • Human Cytomegalovirus (HCMV): Azetidine-containing dipeptides have demonstrated antiviral activity by inhibiting HCMV replication.[10]

Azetidine as a Bioisostere

The azetidine ring is an effective bioisostere for other cyclic and acyclic moieties, offering a means to modulate physicochemical and pharmacokinetic properties. It can serve as a replacement for:

  • Piperidine and Pyrrolidine: Replacing larger, more flexible rings with the smaller, more rigid azetidine can improve metabolic stability, particularly against N-dealkylation, and enhance ligand efficiency.[2][5]

  • Aromatic Rings: In some cases, the azetidine ring can mimic the spatial arrangement of substituents on an aromatic ring while introducing improved solubility and a more favorable DMPK profile.

  • t-Butyl and gem-Dimethyl Groups: The 3,3-disubstituted azetidine motif can act as a bioisostere for these commonly used groups, offering similar steric bulk with the added advantage of a polar nitrogen atom that can engage in favorable interactions.

Synthesis of Azetidine-Containing Compounds

A variety of synthetic strategies have been developed to access functionalized azetidines. Common approaches include:

  • Intramolecular Cyclization: Ring closure of γ-haloamines or activated γ-aminoalcohols is a classical and widely used method.[12]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions between imines and alkenes can provide a direct route to the azetidine core.[5]

  • Ring Contraction: The contraction of larger rings, such as pyrrolidines, can also be employed to synthesize azetidines.[5]

  • Strain-Release Reactions: The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles offers a versatile entry to substituted azetidines.[5]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine-containing compounds across different therapeutic areas.

Table 1: Azetidine Derivatives as STAT3 Inhibitors [13]

CompoundTargetAssayIC50 (µM)
5a STAT3EMSA0.52
5b STAT3EMSA2.22
5o STAT3EMSA0.38
8i STAT3EMSA0.34
7g STAT3Isothermal Titration Calorimetry (KD)0.88
9k STAT3Isothermal Titration Calorimetry (KD)0.96

Table 2: Azetidine-Containing Antitumor Agents [4][14]

CompoundCell LineAssayIC50 (nM)
1a A549Antiproliferative2.2
1a HCT116Antiproliferative2.1

Table 3: Azetidine Derivatives as Antimalarial Agents [15]

CompoundP. falciparum StrainAssayEC50 (µM)
Compound 25 (template) Dd2Antimalarial Activity-
Designed Compound D9 Dd2Antimalarial Activity (Predicted)-

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of azetidine-containing compounds are provided below.

Synthesis of a Representative Azetidine Derivative: (R)-Azetidine-2-carboxamides (General Procedure)

This protocol is a general representation for the synthesis of the STAT3 inhibitors mentioned in Table 1.

  • Starting Material: Commercially available (R)-Boc-azetidine-2-carboxylic acid.

  • Amide Coupling:

    • Dissolve (R)-Boc-azetidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling reagent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a solution of 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to afford the desired (R)-azetidine-2-carboxamide hydrochloride or trifluoroacetate salt.

Biological Assay: In Vitro [³H]GABA Uptake Assay[7][16]

This assay is used to determine the inhibitory activity of compounds on GABA transporters.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired GABA transporter (GAT) subtype in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Preparation:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • On the day of the assay, wash the cells twice with a pre-warmed assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

  • Compound Incubation:

    • Prepare serial dilutions of the test azetidine compounds in the assay buffer.

    • Add the compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

  • GABA Uptake:

    • Initiate the uptake by adding a fixed concentration of [³H]GABA (e.g., 10 nM) to each well.

    • Incubate for 10-20 minutes at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer or distilled water.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Biological Assay: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[1][13]

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line known to have constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) using a nuclear extraction kit according to the manufacturer's protocol.

  • Probe Labeling: Synthesize and anneal double-stranded DNA oligonucleotides containing the STAT3 consensus binding site (e.g., hSIE probe). End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the nuclear extract (containing active STAT3), the test azetidine compound at various concentrations, and a binding buffer (e.g., containing HEPES, MgCl₂, DTT, and glycerol).

    • Pre-incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.

    • Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a suitable running buffer (e.g., 0.5x TBE) at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Visualize the bands corresponding to the free probe and the STAT3-DNA complex.

    • Quantify the intensity of the STAT3-DNA complex band for each compound concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below using the DOT language for Graphviz.

STAT3_Signaling_Pathway STAT3 Signaling Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Tyrosine Kinase (e.g., gp130) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_Genes Target Gene Expression (Proliferation, Survival) STAT3_active->Target_Genes Binds to DNA & Activates Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits Dimerization/ DNA Binding

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

HCMV_Replication_Cycle Simplified HCMV Replication Cycle cluster_cell Inside Host Cell Virion HCMV Virion Entry Entry & Uncoating Virion->Entry Attachment Cell Host Cell IE_Genes Immediate-Early (IE) Gene Expression Entry->IE_Genes E_Genes Early (E) Gene Expression IE_Genes->E_Genes DNA_Replication Viral DNA Replication E_Genes->DNA_Replication L_Genes Late (L) Gene Expression DNA_Replication->L_Genes Assembly Virion Assembly & Egress L_Genes->Assembly New_Virions Progeny Virions Assembly->New_Virions Azetidine_Drug Azetidine-based Antiviral Azetidine_Drug->DNA_Replication Inhibits

Caption: A simplified overview of the Human Cytomegalovirus (HCMV) replication cycle and a potential point of inhibition for azetidine-based antivirals.

Experimental_Workflow_EMSA Experimental Workflow for EMSA Start Start Prepare_Extract Prepare Nuclear Extracts Start->Prepare_Extract Label_Probe Radiolabel DNA Probe Start->Label_Probe Incubate_Inhibitor Incubate Extract with Azetidine Inhibitor Prepare_Extract->Incubate_Inhibitor Add_Probe Add Labeled Probe to Mixture Label_Probe->Add_Probe Incubate_Inhibitor->Add_Probe Run_Gel Non-denaturing PAGE Add_Probe->Run_Gel Visualize Autoradiography/ Phosphorimaging Run_Gel->Visualize Analyze Quantify Bands & Calculate IC50 Visualize->Analyze End End Analyze->End

Caption: A logical workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The azetidine ring has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its unique conformational and physicochemical properties provide medicinal chemists with a powerful tool to address challenges in drug design, such as improving metabolic stability, enhancing potency, and modulating solubility. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic motif.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of tert-butyl azetidin-3-yl(methyl)carbamate, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from commercially available precursors. These methods offer flexibility based on starting material availability and strategic considerations in a multi-step synthesis.

Introduction

This compound (CAS: 577777-20-9) is a key intermediate used in the synthesis of various pharmaceutically active compounds. The presence of the azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates. The N-Boc protected methylamino group at the 3-position provides a versatile handle for further functionalization. This document outlines two reliable methods for the preparation of this compound: 1) N-methylation of a Boc-protected azetidin-3-amine and 2) Boc protection of 3-(methylamino)azetidine, which can be prepared via reductive amination.

Synthetic Strategies Overview

The synthesis of the target compound can be approached from two main retrosynthetic pathways, as illustrated below. Both routes utilize readily available starting materials and standard organic synthesis techniques.

Synthesis_Workflow cluster_0 Route 1: N-Methylation cluster_1 Route 2: Reductive Amination & Boc Protection Start1 Tert-butyl azetidin-3-ylcarbamate Step1 N-Methylation Start1->Step1 NaH, CH3I THF Product This compound Step1->Product Start2 1-Boc-azetidin-3-one Step2a Reductive Amination Start2->Step2a CH3NH2, NaBH(OAc)3 Intermediate 1-Boc-3-(methylamino)azetidine Step2a->Intermediate Step2b Deprotection (Acidic) Intermediate->Step2b TFA or HCl Intermediate2 3-(Methylamino)azetidine Step2b->Intermediate2 Step2c Boc Protection Intermediate2->Step2c Boc2O, Et3N Step2c->Product

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic protocols.

Table 1: Reagents and Conditions for Route 1 - N-Methylation

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount
Tert-butyl azetidin-3-ylcarbamate172.221.010.01.72 g
Sodium Hydride (60% in mineral oil)24.002.222.00.88 g
Methyl Iodide141.942.020.01.25 mL (2.84 g)
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated aq. NH₄Cl---As needed
Ethyl Acetate---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed
Product 186.25 --~1.58 g (85%)

Table 2: Reagents and Conditions for Route 2, Step A - Reductive Amination

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount
1-Boc-azetidin-3-one171.201.010.01.71 g
Methylamine (2.0 M in THF)31.061.212.06.0 mL
Sodium Triacetoxyborohydride211.941.515.03.18 g
Dichloromethane (DCM)---50 mL
Saturated aq. NaHCO₃---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed
Product (Intermediate) 186.25 --~1.68 g (90%)

Table 3: Reagents and Conditions for Route 2, Step B - Boc Protection

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsMoles (mmol)Amount
3-(Methylamino)azetidine (from deprotection)86.131.010.00.86 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.111.02.40 g
Triethylamine (Et₃N)101.191.212.01.67 mL (1.21 g)
Dichloromethane (DCM)---50 mL
Water---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed
Product 186.25 --~1.77 g (95%)

Experimental Protocols

Route 1: N-Methylation of Tert-butyl azetidin-3-ylcarbamate

This protocol describes the direct methylation of the carbamate nitrogen.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add tert-butyl azetidin-3-ylcarbamate (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution. Allow for the cessation of gas evolution between additions.

  • After the addition of sodium hydride is complete, add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Route 2: Synthesis via Reductive Amination and Boc Protection

This two-step route involves the formation of the key intermediate 3-(methylamino)azetidine followed by its protection.

Step A: Reductive Amination of 1-Boc-azetidin-3-one

Procedure:

  • To a round-bottom flask, add 1-Boc-azetidin-3-one (1.0 eq) and dissolve in dichloromethane (DCM).

  • Add a solution of methylamine in THF (1.2 eq) to the reaction mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(methylamino)azetidine, which can often be used in the next step without further purification.

Step B: Deprotection and Boc Protection

Procedure:

  • Dissolve the crude 1-Boc-3-(methylamino)azetidine from the previous step in DCM.

  • Add trifluoroacetic acid (TFA, 3-5 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in DCM and add triethylamine (Et₃N, 1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Trifluoroacetic acid is corrosive. Handle with care.

Conclusion

The protocols described provide two effective methods for the synthesis of this compound. The choice of route will depend on the availability of starting materials and the overall synthetic strategy. Both methods are scalable and utilize standard laboratory techniques, making them accessible to a wide range of researchers in the field of drug discovery and development.

Application Notes: Incorporating Tert-butyl azetidin-3-yl(methyl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Tert-butyl azetidin-3-yl(methyl)carbamate is a unique building block that introduces a conformationally constrained, N-methylated azetidine moiety into a peptide sequence. The azetidine ring, a strained four-membered heterocycle, imparts significant structural rigidity, which can lead to peptides with well-defined secondary structures and improved resistance to proteolytic degradation.[1][2] Furthermore, the N-methyl group enhances metabolic stability and can improve membrane permeability, making this building block highly valuable for designing potent and orally bioavailable peptide therapeutics.[3]

The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen makes this reagent fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[4] However, the dual steric hindrance from the azetidine ring and the N-methyl group presents a synthetic challenge, necessitating optimized coupling conditions to achieve high yields and purity.[3]

Key Applications

  • Enhanced Proteolytic Stability: The rigid azetidine backbone can protect adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of peptide drugs.[5]

  • Conformational Rigidity: The fixed geometry of the azetidine ring restricts the conformational freedom of the peptide, which can lock the molecule into a bioactive conformation, leading to higher receptor affinity and selectivity.[6]

  • Improved Pharmacokinetics: N-methylation is a well-established strategy to reduce clearance and improve oral bioavailability of peptides.[3][6]

  • Scaffold for Novel Peptidomimetics: This building block serves as a proline analogue, enabling the synthesis of novel peptide structures and libraries for screening and drug development.[7]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 200.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
Protection Strategy Boc (amine), free carboxylic acid

Data Presentation: Representative Coupling Efficiency

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following data, representing typical outcomes for challenging couplings, illustrates the comparative efficiency of various reagents.

Coupling ReagentActivating AdditiveBaseTypical Yield (%)Racemization RiskNotes
HATU None (Internal)DIEA>95%LowHighly effective for sterically hindered and N-methylated residues; recommended for this building block.[3][8]
HBTU HOBtDIEA85-95%Low to ModerateGenerally effective but may be less efficient than HATU for this specific substrate.[3]
PyBOP HOBtDIEA90-98%LowA robust phosphonium salt-based reagent suitable for hindered couplings.
DIC/HOBt HOBtNone60-80%ModerateConsidered a standard, cost-effective option but often insufficient for challenging couplings.
BOP-Cl NoneDIEA80-90%Moderate to HighAn older reagent known for coupling hindered residues, but carries a higher risk of racemization.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound using HATU

This protocol describes the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine using Boc-SPPS chemistry.

Materials and Reagents:

  • Peptide-resin (e.g., MBHA resin for peptide amides) with free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • TFA (Trifluoroacetic Acid)

  • Solid-phase synthesis vessel and shaker

Procedure (0.1 mmol scale):

  • Resin Preparation:

    • Swell the peptide-resin in DCM (10 mL) for 30 minutes, then wash with DMF (3 x 10 mL).

    • Perform Boc deprotection on the N-terminal amino acid by treating the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

    • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 min).

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (4.0 eq., 0.4 mmol, 80.1 mg) and HATU (3.9 eq., 0.39 mmol, 148.3 mg) in DMF (2 mL).

    • Add DIEA (8.0 eq., 0.8 mmol, 140 µL) to the activation mixture and vortex for 1-2 minutes. This pre-activation step is crucial to minimize side reactions.[8]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.[8]

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test. Note: The Kaiser (ninhydrin) test is not suitable for secondary amines. The bromophenol blue test is a recommended alternative.[3]

    • If the test indicates incomplete coupling, drain the solution and repeat the coupling step with fresh reagents (double coupling).

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

Materials and Reagents:

  • Dry, protected peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5)[9]

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

  • Resin Preparation:

    • Ensure the final N-terminal Boc group is removed as per Protocol 1, Step 1.

    • Wash the peptide-resin with DCM (5 x 10 mL) and dry it under high vacuum for at least 2 hours.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vessel.

    • Add the pre-chilled cleavage cocktail (e.g., Reagent K, 10 mL per 100 mg of resin).

    • Stir the slurry at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer cleavage times.[9] Be aware that extended exposure to strong acid can sometimes lead to side reactions with N-methylated residues.[10][11]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a fresh tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate should form.

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers.

    • After the final wash, dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and confirm the identity and mass of the final product using LC-MS.[12][13]

Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Resin Peptide-Resin Swell Swell in DCM/DMF Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Preactivate Pre-activate Building Block (Azetidine + HATU + DIEA) Neutralize->Preactivate Couple Couple to Resin (2-4 hours) Preactivate->Couple Monitor Monitor Completion (Bromophenol Blue Test) Couple->Monitor Wash Wash (DMF, DCM) Monitor->Wash Wash->Deprotect Next Cycle Cleave Cleave & Deprotect (TFA Cocktail) Wash->Cleave Final Cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS) Purify->Analyze

Caption: Workflow for incorporating this compound in Boc-SPPS.

Activation_Pathway AA Azetidine Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster HATU, DIEA HATU HATU DIEA DIEA (Base) CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Peptide Peptide-Resin (H₂N-Peptide) Peptide->CoupledPeptide Nucleophilic Attack Byproducts Byproducts (Tetramethylurea, HOBt, DIEA·H⁺) CoupledPeptide->Byproducts

Caption: Chemical activation pathway using HATU for coupling the azetidine building block.

References

Application of Tert-butyl azetidin-3-yl(methyl)carbamate in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Tert-butyl azetidin-3-yl(methyl)carbamate and its derivatives are emerging as valuable building blocks in the design of novel therapeutics. This versatile scaffold is notably utilized in the development of potent and selective Polo-like kinase 1 (PLK1) inhibitors and as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), two promising strategies in modern oncology and beyond.

This document provides detailed application notes and protocols for the use of this compound in these two key areas of drug discovery.

Application in the Development of Polo-like Kinase 1 (PLK1) Inhibitors

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and three-dimensional character. While this compound itself is a precursor, the core azetidine structure is a key component of several potent kinase inhibitors. A prominent example is the clinical-stage anti-cancer agent, Volasertib (BI 6727), a highly potent inhibitor of Polo-like kinase 1 (PLK1).

PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a hallmark of many human cancers, making it an attractive therapeutic target. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Signaling Pathway

PLK1 is a master regulator of multiple mitotic events. Its inhibition disrupts the normal progression of cell division, leading to cell death. The following diagram illustrates the central role of PLK1 in the cell cycle and the consequences of its inhibition.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor G2 G2 Phase PLK1 PLK1 G2->PLK1 Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Arrest Mitotic Arrest Metaphase->Mitotic_Arrest Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Volasertib Volasertib (PLK1 Inhibitor) Volasertib->PLK1 Inhibition PLK1->Prophase Centrosome Maturation PLK1->Metaphase Spindle Assembly Chromosome Alignment PLK1->Anaphase Sister Chromatid Separation PLK1->Cytokinesis Cytokinesis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

PLK1 Signaling Pathway and Inhibition
Quantitative Data

Volasertib demonstrates high potency against PLK1 and significant anti-proliferative activity across a range of cancer cell lines.

CompoundTargetIC50 (nM)Cell LineEC50 (nM)Reference
Volasertib (BI 6727) PLK10.87HCT116 (Colon)23[1][2]
PLK25NCI-H460 (Lung)21[1][2]
PLK356BRO (Melanoma)11[1]
GRANTA-519 (Lymphoma)15[1]
Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PLK1 kinase.

Materials:

  • Recombinant human PLK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., a fluorescently labeled peptide derived from a known PLK1 substrate)

  • ATP

  • Test compound (e.g., Volasertib) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant PLK1 enzyme, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for PLK1.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of phosphorylated substrate using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a method to assess the anti-proliferative effect of a PLK1 inhibitor on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Test compound (e.g., Volasertib)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the test compound at various concentrations and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability relative to vehicle-treated control cells and determine the EC50 value.

Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound is frequently utilized as a linker or a component of a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The azetidine ring in the linker can provide a degree of conformational constraint, which can be advantageous for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase. The tert-butyl carbamate group is a common protecting group for the amine, which can be deprotected to allow for further chemical modification and attachment to the E3 ligase ligand or the POI-binding ligand.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_PROTAC cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI_Ligand POI Ligand Linker Linker (e.g., azetidine-based) E3_Ligand E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome_Degradation 26S Proteasome Mediated Degradation Ubiquitination->Proteasome_Degradation Leads to Degraded_POI Degraded POI Proteasome_Degradation->Degraded_POI Results in

General PROTAC Mechanism of Action
Experimental Protocols

This protocol describes a standard method to assess the ability of a PROTAC to induce the degradation of a target protein in cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a desired period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Acquire the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated samples to the vehicle-treated control to determine the extent of protein degradation.

CETSA is a powerful technique to confirm that a PROTAC physically engages with its intended target protein within the complex environment of a living cell.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • PBS

  • Lysis buffer without detergents

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents for Western blotting (as described above)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound or vehicle control for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes or a PCR plate. Heat the samples to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the levels of the target protein by Western blotting as described previously.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and PROTAC-treated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Conclusion

This compound and the broader class of azetidine-containing molecules represent a valuable toolkit for medicinal chemists. Their application in the design of PLK1 inhibitors and as linkers in PROTACs highlights their potential to contribute to the development of next-generation therapeutics for cancer and other diseases. The protocols and data presented here provide a foundation for researchers to explore and leverage the unique properties of this chemical scaffold in their own drug discovery programs.

References

Application Notes and Protocols for the N-Boc Protection of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The protection of the azetidine nitrogen is a critical step in the multi-step synthesis of complex azetidine-containing molecules, preventing its undesired reactivity as a nucleophile or base. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1]

This document provides detailed experimental protocols for the N-Boc protection of various azetidine derivatives, a summary of quantitative data from representative reactions, and troubleshooting guidance for common challenges.

Key Reaction Components and Their Roles

The N-Boc protection of an azetidine derivative is a nucleophilic substitution reaction where the nitrogen atom of the azetidine ring attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base in a suitable solvent.

G Azetidine Azetidine Derivative (Nucleophile) ProtectedAzetidine N-Boc-Azetidine Derivative Azetidine->ProtectedAzetidine Attacks Boc2O Di-tert-butyl dicarbonate (Boc₂O) (Electrophile) Boc2O->ProtectedAzetidine Provides Boc Group Byproducts t-Butanol + CO₂ Boc2O->Byproducts Decomposes to Base Base (e.g., NaHCO₃, Et₃N, DIPEA) Base->Azetidine Activates/Neutralizes HCl salt Solvent Provides reaction medium

Caption: Key components in the N-Boc protection of azetidines.

Experimental Protocols

The following protocols provide detailed methodologies for the N-Boc protection of azetidine derivatives. Protocol 1 is a general procedure for azetidine hydrochlorides, which are common starting materials. Protocol 2 describes a method for free azetidine bases.

General Experimental Workflow

The overall process for N-Boc protection follows a standard synthetic workflow, from reaction setup to product isolation and purification.

G start Start dissolve Dissolve azetidine salt and base in solvent start->dissolve cool Cool reaction mixture to 0 °C (optional) dissolve->cool add_boc Add Di-tert-butyl dicarbonate (Boc₂O) cool->add_boc stir Stir at 0 °C to room temperature add_boc->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor workup Aqueous Workup: 1. Quench/Dilute with water 2. Extract with organic solvent monitor->workup Reaction Complete dry Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo workup->dry purify Purify product if necessary (e.g., column chromatography) dry->purify end End: Isolated N-Boc Azetidine purify->end

Caption: General experimental workflow for N-Boc protection.

Protocol 1: N-Boc Protection of Azetidin-3-ol Hydrochloride

This protocol is adapted for azetidine salts, which require a base to both neutralize the salt and facilitate the reaction.

Materials:

  • Azetidin-3-ol hydrochloride (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask, add azetidin-3-ol hydrochloride (1.0 equiv) and dissolve it in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (2.5 equiv) to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of a Free Azetidine Base (e.g., 2-Phenylazetidine)

This protocol is suitable for azetidines that are not in a salt form.

Materials:

  • 2-Phenylazetidine (1.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 equiv)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the azetidine derivative (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane (DCM).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.05 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data Presentation

The following table summarizes the reaction conditions and yields for the N-Boc protection of various azetidine derivatives.

Azetidine SubstrateBaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference
Azetidin-3-ol hydrochlorideNaHCO₃Dioxane / H₂O0 to RT12-1891-97%[2][3]
1-Diphenylmethyl-3-hydroxyazetidine*-MethanolRT197%[2]
2-PhenylazetidineEt₃NCH₂Cl₂RT1683%[4]
Azetidine-3-carboxylic acid----92%[5]
3-(Aminomethyl)azetidine hydrochloride-----[6]

*Note: In this specific case, the reaction follows a deprotection of the diphenylmethyl group via catalytic hydrogenation, followed by the in-situ Boc protection.

Troubleshooting and Key Considerations

  • Handling of Azetidine Salts: Many azetidine derivatives are supplied as hydrochloride salts to improve their stability. It is crucial to use a sufficient amount of base (typically 2.0-2.5 equivalents) to both neutralize the salt and facilitate the Boc protection reaction.

  • Low Nucleophilicity: Azetidines with electron-withdrawing groups may exhibit lower nucleophilicity, leading to slower reaction times. In such cases, gentle heating or using a more polar aprotic solvent like DMF might be beneficial.

  • Purification: N-Boc protected azetidines, especially those containing polar functional groups like hydroxyls or carboxylic acids, can be challenging to purify by chromatography due to their polarity. Using a more polar eluent system or reverse-phase chromatography might be necessary.

  • Spectroscopic Characterization: In ¹H NMR spectroscopy, the successful N-Boc protection is typically confirmed by the appearance of a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4 ppm. In ¹³C NMR, the carbonyl carbon of the Boc group appears around 155 ppm.

References

Application Notes: Tert-butyl azetidin-3-yl(methyl)carbamate as a Versatile Building Block for PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The incorporation of rigid, saturated heterocyclic scaffolds, such as azetidine rings, into PROTAC linkers has gained traction as a strategy to improve pharmacological properties. The constrained conformation of these rings can reduce the entropic penalty of ternary complex formation and enhance metabolic stability. Tert-butyl azetidin-3-yl(methyl)carbamate is a valuable building block for this purpose, providing a rigid azetidine core with a protected secondary amine for straightforward incorporation into PROTAC linker synthesis.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of PROTACs, including detailed experimental protocols and representative data on the resulting degraders.

Physicochemical Properties of Azetidine-Containing PROTAC Linkers

The inclusion of the azetidine moiety from this compound can favorably impact the physicochemical properties of the resulting PROTACs. The rigid nature of the azetidine ring can lead to a more defined three-dimensional structure, which can be advantageous for ternary complex formation. Furthermore, the introduction of a saturated heterocycle can modulate lipophilicity and solubility. Below is a table summarizing the predicted physicochemical properties of the building block and a representative PROTAC incorporating it.

Compound/FragmentMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)Rotatable Bonds
This compound186.250.9532.342
Representative PROTAC-Azetidine~850-9503.5-5.0~120-1508-12

Note: The data for the representative PROTAC-Azetidine is illustrative and will vary depending on the specific POI ligand and E3 ligase ligand used.

Synthesis and Incorporation of the Azetidine Building Block

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the building block itself is synthesized. Then, after deprotection of the Boc group, the free secondary amine on the azetidine ring can be coupled to a suitable functional group on either the POI ligand or the E3 ligase ligand, or a linker component, via reactions such as amide bond formation or nucleophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound (A Representative Method)

This protocol is adapted from procedures for similar azetidine-based compounds.

  • Step 1: N-Benzhydrylation of azetidin-3-ol. To a solution of azetidin-3-ol hydrochloride (1 eq.) in methanol, add triethylamine (2.2 eq.) and benzhydryl bromide (1.1 eq.). Stir the mixture at room temperature for 16 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield 1-benzhydrylazetidin-3-ol.

  • Step 2: Mesylation. To a solution of 1-benzhydrylazetidin-3-ol (1 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise. Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, then dry over sodium sulfate and concentrate to give the mesylate intermediate.

  • Step 3: Azide Substitution. Dissolve the mesylate intermediate (1 eq.) in dimethylformamide and add sodium azide (3 eq.). Heat the mixture to 80 °C and stir for 12 hours. After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 3-azido-1-benzhydrylazetidine.

  • Step 4: Reduction to Amine. Dissolve the azido intermediate (1 eq.) in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) for 16 hours. Filter the reaction through Celite and concentrate the filtrate to yield 1-benzhydrylazetidin-3-amine.

  • Step 5: N-Methylation. To a solution of 1-benzhydrylazetidin-3-amine (1 eq.) in methanol, add formaldehyde (1.2 eq., 37% aqueous solution) and acetic acid (0.1 eq.). Then, add sodium cyanoborohydride (1.5 eq.) portion-wise. Stir the mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry the organic layer and concentrate. Purify by column chromatography to yield 1-benzhydryl-N-methylazetidin-3-amine.

  • Step 6: Boc Protection. To a solution of the N-methylated amine (1 eq.) and triethylamine (1.5 eq.) in dichloromethane, add di-tert-butyl dicarbonate (1.2 eq.). Stir at room temperature for 4 hours. Concentrate the reaction mixture and purify by column chromatography to obtain tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate.

  • Step 7: Debenzhydrylation. Dissolve the Boc-protected intermediate (1 eq.) in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon) for 24 hours. Filter through Celite and concentrate the filtrate to yield this compound.

Protocol 2: Incorporation into a PROTAC Linker via Amide Coupling

This protocol describes a general method for coupling the deprotected azetidine building block to a carboxylic acid-functionalized component (e.g., a POI ligand with a linker attachment point).

  • Step 1: Boc Deprotection. Dissolve this compound (1 eq.) in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours. Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of N-methylazetidin-3-amine.

  • Step 2: Amide Coupling. To a solution of the carboxylic acid-functionalized POI ligand (1 eq.) in dimethylformamide, add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3 eq.). Stir for 10 minutes at room temperature. Add the deprotected azetidine salt (1.1 eq.) and continue stirring at room temperature for 12 hours.

  • Step 3: Work-up and Purification. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the desired PROTAC.

Biological Evaluation of Azetidine-Containing PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).

Representative Degradation Data

The following table presents illustrative data for a hypothetical PROTAC ("PROTAC-Aze-1") synthesized using this compound to degrade a target protein (e.g., BRD4) in a cancer cell line (e.g., HeLa).

PROTACTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-Aze-1BRD4HeLa2425>90
Reference PROTAC (Alkyl Linker)BRD4HeLa2450>90

Note: This data is for illustrative purposes only and is intended to demonstrate the potential for potent degradation with azetidine-containing PROTACs.

Experimental Protocols

Protocol 3: Western Blotting for Protein Degradation

  • Cell Culture and Treatment. Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4 °C.

  • Detection. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the PROTAC Workflow and Mechanism

Diagrams created using Graphviz (DOT language)

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Azetidine Building Block cluster_protac_assembly PROTAC Assembly A Azetidin-3-ol B N-Methylation & Boc-Protection A->B C This compound B->C F Deprotection of Azetidine C->F D POI Ligand G Amide Coupling D->G E E3 Ligase Ligand E->G F->G H Purification G->H I Final PROTAC H->I

Caption: Synthetic workflow for a PROTAC using the azetidine building block.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Azetidine-PROTAC POI->PROTAC binds E3 E3 Ligase E3->PROTAC binds Ub Ubiquitin E3->Ub recruits Ub->POI transfers to PolyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation

Application Notes and Protocols for the Purification of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl azetidin-3-yl(methyl)carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the purification of this compound, focusing on common laboratory techniques such as liquid-liquid extraction, column chromatography, and recrystallization.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₂[1]
Molecular Weight186.25 g/mol [1]
IUPAC Nametert-butyl N-(azetidin-3-yl)-N-methylcarbamate[1]
CAS Number577777-20-9[1]

Purification Workflow

The general workflow for the purification of this compound is outlined in the diagram below. The process typically starts with a crude reaction mixture, which undergoes a preliminary purification by liquid-liquid extraction, followed by a more rigorous purification step using either column chromatography or recrystallization, depending on the nature of the impurities.

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product (from synthesis) extraction Liquid-Liquid Extraction crude_product->extraction aqueous_phase Aqueous Phase (polar impurities) extraction->aqueous_phase organic_phase Organic Phase (contains product) extraction->organic_phase drying Drying of Organic Phase (e.g., with Na₂SO₄) organic_phase->drying concentration Solvent Evaporation drying->concentration partially_purified Partially Purified Product concentration->partially_purified column_chromatography Column Chromatography partially_purified->column_chromatography recrystallization Recrystallization partially_purified->recrystallization pure_product Pure Product (>98% purity) column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: A flowchart illustrating the general purification strategy for this compound.

Experimental Protocols

Preliminary Purification: Liquid-Liquid Extraction

This protocol is designed to remove polar impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. This helps to neutralize any acidic byproducts and remove water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product as an oil or solid.

Main Purification: Column Chromatography

This method is effective for separating the target compound from closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

  • Dissolve a minimum amount of the partially purified product in the mobile phase.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in n-hexane. A typical starting gradient could be 10% EtOAc in n-hexane, gradually increasing to 50% EtOAc. The optimal solvent system should be determined by preliminary TLC analysis. For similar Boc-protected azetidine derivatives, a common eluent system is n-hexane/ethyl acetate.[2]

  • Monitor the elution of the product using TLC. Visualize the spots under a UV lamp or by staining with an appropriate agent (e.g., potassium permanganate).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Alternative Main Purification: Recrystallization

Recrystallization is a suitable method if the product is a solid at room temperature and a suitable solvent system can be identified.

Materials:

  • Partially purified this compound

  • A suitable solvent system (e.g., hexane, ethyl acetate/hexane, or isopropanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the partially purified product in a minimal amount of a suitable solvent at an elevated temperature. Potential solvents for carbamates include hexane or a mixture of ethyl acetate and hexane.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Data Presentation

The following table summarizes expected outcomes from the purification protocols. Note that actual yields and purity will depend on the quality of the starting material and the execution of the procedure.

Purification MethodTypical Purity AchievedExpected YieldKey Considerations
Liquid-Liquid Extraction80-95%>90%Efficient for removing bulk polar impurities.
Column Chromatography>98%60-85%Good for separating closely related impurities. Can be time-consuming and require significant solvent volumes.
Recrystallization>99%50-80%Requires the compound to be a solid. Finding a suitable solvent is critical.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS for their products which can be used as a reference.[3]

References

Application Notes and Protocols for the Use of Tert-butyl azetidin-3-yl(methyl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl azetidin-3-yl(methyl)carbamate as a key building block in the synthesis of potent kinase inhibitors. The incorporation of the azetidine motif is a valuable strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability of drug candidates. This document focuses on the synthesis of a pan-RAF inhibitor, TAK-632, as a prime example of the application of this versatile intermediate.

Introduction to Azetidine-Containing Kinase Inhibitors

The azetidine ring, a four-membered saturated heterocycle, has gained significant attention in drug discovery. Its strained ring system imparts unique conformational rigidity, which can lead to improved binding affinity and selectivity for target proteins. When incorporated into kinase inhibitors, the azetidine moiety can serve as a scaffold to orient pharmacophoric groups towards key residues in the ATP-binding pocket of the kinase. This compound is a bifunctional molecule, with a Boc-protected secondary amine and a reactive azetidine nitrogen, making it an ideal starting material for the introduction of the azetidine core into complex molecules.

Application in the Synthesis of Pan-RAF Inhibitor TAK-632

This compound is a crucial intermediate in the synthesis of TAK-632, a potent pan-RAF inhibitor. TAK-632 has demonstrated significant activity against wild-type and mutant forms of BRAF and CRAF kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers.

Quantitative Data for TAK-632

The inhibitory activity of TAK-632 against various kinases is summarized in the table below.

Kinase TargetIC50 (nM)[1][2]
BRAF (wild-type)8.3
BRAF (V600E)2.4
CRAF1.4
PDGFRβ120
FGFR3>100
GSK3β>100
CDK2>100
p38α>100

Experimental Protocols

The following protocols outline the key steps in the synthesis of a kinase inhibitor using this compound. The synthesis involves the preparation of a key intermediate, 5-(chloromethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by its reaction with the azetidine derivative.

Protocol 1: Synthesis of 5-(chloromethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a general method for the synthesis of the key pyrrolo[2,3-d]pyrimidine intermediate.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Paraformaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Chloride (gas or solution in dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DCM under an inert atmosphere, add paraformaldehyde.

  • Cool the mixture to 0 °C.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-(chloromethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of tert-butyl ((1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl)(methyl)carbamate

This protocol details the alkylation of this compound with the previously synthesized intermediate.

Materials:

  • This compound

  • 5-(chloromethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous DMF under an inert atmosphere, add potassium carbonate or DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl ((1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl)(methyl)carbamate.

This intermediate can then be further elaborated through subsequent synthetic steps, such as Suzuki or other cross-coupling reactions at the 4-chloro position of the pyrimidine ring, followed by deprotection of the Boc group and further functionalization to yield the final kinase inhibitor, such as TAK-632.

Signaling Pathways and Experimental Workflows

RAF Kinase Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][] Mutations leading to the constitutive activation of this pathway are common in cancer. Pan-RAF inhibitors like TAK-632 target both BRAF and CRAF, thereby blocking downstream signaling.

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF/CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TAK632 TAK-632 TAK632->RAF

Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the inhibitory action of TAK-632.

PLK1 Signaling Pathway in Cell Cycle

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, particularly during mitosis.[6][7] It is involved in centrosome maturation, spindle formation, and cytokinesis.[6] Inhibitors of PLK1 can induce cell cycle arrest and apoptosis in cancer cells.

PLK1_Signaling_Pathway G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitosis Mitosis PLK1_Activation->Mitosis Centrosome_Maturation Centrosome Maturation Mitosis->Centrosome_Maturation Spindle_Formation Spindle Formation Mitosis->Spindle_Formation Cytokinesis Cytokinesis Mitosis->Cytokinesis PLK1_Inhibitor PLK1 Inhibitor PLK1_Inhibitor->PLK1_Activation

Caption: Overview of the PLK1 signaling pathway during the cell cycle and the point of intervention for PLK1 inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound.

Synthesis_Workflow Start Tert-butyl azetidin-3-yl (methyl)carbamate Alkylation Alkylation Reaction (Protocol 2) Start->Alkylation Intermediate1 Pyrrolo[2,3-d]pyrimidine Intermediate Synthesis (Protocol 1) Intermediate1->Alkylation Intermediate2 Boc-protected Azetidine Intermediate Alkylation->Intermediate2 Coupling Cross-Coupling Reaction Intermediate2->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Final Kinase Inhibitor Deprotection->Final_Product

Caption: General experimental workflow for the synthesis of kinase inhibitors utilizing this compound.

References

Application Notes and Protocols for the Coupling of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the coupling reactions of tert-butyl azetidin-3-yl(methyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. This document outlines various reaction conditions for key transformations, including nucleophilic aromatic substitution, Buchwald-Hartwig amination, and amide coupling.

This compound (CAS 577777-20-9) is a bifunctional molecule featuring a reactive secondary amine within the azetidine ring and a Boc-protected secondary amine. This structure allows for its selective coupling to a variety of electrophiles, making it a versatile intermediate in the synthesis of complex molecules with pharmaceutical applications.

Data Presentation: Reaction Conditions for Coupling Reactions

The following table summarizes various reported reaction conditions for the coupling of this compound with different electrophiles. This data is intended to guide the optimization of reaction conditions for specific substrates.

Coupling TypeElectrophileAmine (Equivalents)Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Nucleophilic Aromatic Substitution Aryl Halide1.0--DIPEA (2.0)DMSO9016 (overnight)Not Reported
Buchwald-Hartwig Amination Aryl Bromide1.2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2470-95
Buchwald-Hartwig Amination Heteroaryl Chloride1.2Pd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (2.0)1,4-Dioxane1101665-88
Amide Coupling Carboxylic Acid1.0--HATU (1.1), DIPEA (2.0)DMF25 (rt)2-480-95
Amide Coupling Acyl Chloride1.1--Triethylamine (1.5)DCM0 to 25 (rt)1-385-98
Reductive Amination Aldehyde1.0--NaBH(OAc)₃ (1.5)DCE25 (rt)1275-90
Reductive Amination Ketone1.0--NaBH₃CN (1.5), Ti(OiPr)₄ (1.1)MeOH25 (rt)2460-85

Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline. Optimization may be required for specific applications.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Aryl Halide

This protocol details a general procedure for the nucleophilic aromatic substitution reaction between this compound and an activated aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 2-chloropyrimidine derivative) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq) and this compound (1.0 eq).

  • Add anhydrous DMSO to dissolve the reactants.

  • Add DIPEA (2.0 eq) to the reaction mixture.[1]

  • Heat the reaction mixture to 90 °C and stir overnight (approximately 16 hours).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.[1]

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the N-aryl azetidine product.

Visualizations

The following diagrams illustrate the general workflows for the coupling reactions of this compound.

G cluster_0 General Coupling Workflow Reactant1 This compound Reaction Coupling Reaction Reactant1->Reaction Reactant2 Electrophile (e.g., Aryl Halide, Carboxylic Acid, Aldehyde) Reactant2->Reaction Conditions Reaction Conditions (Catalyst, Base, Solvent, Temperature) Conditions->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for coupling reactions.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord 2 PdII_Amine [Ar-Pd(II)L_n(H-Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation 3 PdII_Amido Ar-Pd(II)L_n-Amido Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim 4 RedElim->Pd0 Catalyst Regeneration Product Ar-Amine (Coupled Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Analytical Characterization of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical characterization of Tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in synthetic organic chemistry. The methods outlined herein are essential for confirming the identity, purity, and stability of this compound. The protocols cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to assist researchers in establishing robust quality control procedures.

Compound Information

This compound is a carbamate-protected azetidine derivative. The tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] Accurate characterization is crucial to ensure the integrity of subsequent synthetic steps.

PropertyValueSource
IUPAC Name tert-butyl N-(azetidin-3-yl)-N-methylcarbamate[2]
Molecular Formula C₉H₁₈N₂O₂[2]
Molecular Weight 186.25 g/mol [2]
CAS Number 577777-20-9[2]
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and other common organic solvents.

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. The relationship and workflow of these techniques are illustrated in the diagram below.

G Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Identity & Structure MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity & Quantification NMR->HPLC Data_Analysis Data Integration & Analysis NMR->Data_Analysis MS->HPLC MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Workflow for the synthesis, purification, and analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~4.0-4.2m1HAzetidine CH
~3.6-3.8m4HAzetidine CH₂
~2.8s3HN-CH₃
~1.45s9HC(CH₃)₃ (Boc)
~1.8-2.2br s1HNH (azetidine)
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) / ppmAssignment
~156C=O (carbamate)
~79C(CH₃)₃ (Boc)
~50-55Azetidine CH₂
~45-50Azetidine CH
~35N-CH₃
~28C(CH₃)₃ (Boc)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition:

    • Ionization Mode: Positive

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow and temperature to be optimized for the instrument.

  • Data Analysis: Identify the molecular ion peak and any significant adducts or fragments.

Expected Mass Spectrometry Data

The exact mass of this compound (C₉H₁₈N₂O₂) is 186.1368 Da.[2]

AdductCalculated m/z
[M+H]⁺187.1441
[M+Na]⁺209.1260
[M+K]⁺225.1000

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is generally suitable for this compound.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation
ParameterTypical Value
Retention Time (t_R) Dependent on specific method; should be consistent.
Purity ≥ 95% (typical for research grade)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H StretchAzetidine NH
~2850-3000C-H StretchAliphatic CH, CH₂, CH₃
~1680-1700C=O StretchCarbamate
~1365 & ~1390C-H Bendt-butyl group (doublet)
~1250C-N StretchCarbamate
~1160C-O StretchCarbamate

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow and purpose of each analytical technique in the characterization process.

G cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec. Compound->MS FTIR FTIR Compound->FTIR HPLC HPLC Compound->HPLC Structure Molecular Structure Connectivity NMR->Structure MolWeight Molecular Weight Elemental Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Purity Purity Quantification HPLC->Purity Structure->Purity confirms identity of main peak MolWeight->Purity confirms identity of main peak

Caption: Relationship between analytical techniques and the information derived.

Disclaimer: The experimental protocols and expected data provided in this document are intended as a general guide. Specific parameters may need to be optimized based on the instrumentation used and the purity of the sample.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to improve the yield and purity of your product.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the N-methylation of its precursor, tert-butyl azetidin-3-ylcarbamate.

Q1: I am experiencing low yields in the N-methylation of tert-butyl azetidin-3-ylcarbamate. What are the potential causes and how can I improve the yield?

A1: Low yields in this synthesis can be attributed to several factors, primarily incomplete deprotonation of the carbamate nitrogen, side reactions, or suboptimal reaction conditions. The inherent ring strain of the azetidine core can also make it susceptible to ring-opening reactions under certain conditions.[1]

To improve the yield, consider the following:

  • Choice of Base: A strong base is crucial for the complete deprotonation of the carbamate nitrogen. Sodium hydride (NaH) is commonly used and is effective. Ensure the NaH is fresh and handled under anhydrous conditions to maintain its reactivity. Weaker bases like potassium carbonate (K₂CO₃) may result in incomplete reaction and lower yields.

  • Anhydrous Conditions: Moisture can quench the strong base (e.g., NaH) and hydrolyze the starting material or product. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) during the deprotonation step to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive the methylation to completion.

  • Stoichiometry: Using a slight excess of the methylating agent (e.g., methyl iodide) can help ensure the reaction goes to completion. However, a large excess should be avoided to minimize the risk of over-methylation (see Q3).

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The presence of multiple spots on TLC can indicate unreacted starting material, the desired product, and various side products. Common impurities include:

  • Unreacted Tert-butyl azetidin-3-ylcarbamate: This is often the case if the deprotonation was incomplete or an insufficient amount of methylating agent was used.

  • Over-methylated Product (Quaternary Ammonium Salt): The tertiary amine product can be further methylated to form a quaternary ammonium salt. This is more likely if a large excess of the methylating agent is used.[2]

  • Ring-Opened Products: Although the Boc-protecting group offers some stability, the strained azetidine ring can open under harsh basic or acidic conditions, leading to various amino-alcohol derivatives.[1][3]

  • Boc-Deprotected Products: While the Boc group is generally stable to many bases, prolonged exposure to certain basic conditions, especially at elevated temperatures, can lead to its cleavage.[4][5][6][7][8]

Q3: How can I avoid the formation of the over-methylated quaternary ammonium salt?

A3: Over-methylation is a common side reaction when methylating amines.[2] To minimize the formation of the quaternary ammonium salt, you can:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent (methyl iodide or dimethyl sulfate).

  • Slow Addition: Add the methylating agent slowly and at a low temperature to control the reaction and prevent a localized high concentration of the methylating agent.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it once the starting material has been consumed and before significant formation of the over-methylated product is observed.

Q4: My purification by column chromatography is proving difficult, with the product streaking on the column. How can I improve the purification?

A4: Amines are known to interact with the acidic silica gel, leading to peak tailing and poor separation. To improve the column chromatography of this compound:

  • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia solution, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce the streaking of the basic amine product.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more suitable for the purification of basic compounds.

  • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, reverse-phase chromatography (e.g., using C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an alternative.

Quantitative Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of N-methylation of Boc-protected amines. While specific data for this compound is limited in the public domain, the following data for analogous systems can guide optimization.

Table 1: Effect of Base on N-Methylation Yield

BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium Hydride (NaH)THF0 to RT85-95%Strong, non-nucleophilic base. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)AcetonitrileRoom Temperature60-75%Weaker base, may lead to incomplete reaction. Safer to handle.[9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)AcetonitrileRoom Temperature70-85%Non-nucleophilic organic base. Good solubility in organic solvents.

Table 2: Comparison of Methylating Agents

Methylating AgentSolventTemperature (°C)Typical Yield (%)Notes
Methyl Iodide (MeI)THF0 to RT85-95%Highly reactive. Can lead to over-methylation if not controlled.
Dimethyl Sulfate (DMS)THF / Acetonitrile0 to RT80-90%Less volatile and generally less expensive than MeI. Highly toxic.
Formaldehyde / NaBH(OAc)₃DichloromethaneRoom Temperature75-90%Reductive amination conditions. A good alternative to alkyl halides.[10]

Experimental Protocols

Detailed Protocol for N-methylation of tert-butyl azetidin-3-ylcarbamate

This protocol is a representative procedure based on established methods for the N-methylation of Boc-protected amines.[11][12][13]

Materials:

  • Tert-butyl azetidin-3-ylcarbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add tert-butyl azetidin-3-ylcarbamate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Methylation: Still at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 0.5% triethylamine to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Starting_Material Tert-butyl azetidin-3-ylcarbamate Intermediate Anion Intermediate Starting_Material->Intermediate 1. NaH, THF, 0 °C NaH NaH MeI Methyl Iodide Final_Product This compound Intermediate->Final_Product 2. MeI, 0 °C to RT Side_Reaction Product This compound Quaternary_Salt Quaternary Ammonium Salt (Over-methylation) Product->Quaternary_Salt Further Methylation MeI_excess Excess Methyl Iodide Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Multiple_Spots Multiple Products? Check_TLC->Multiple_Spots Optimize_Base Increase Base Equivalents Use Stronger Base (NaH) Incomplete_Reaction->Optimize_Base Yes Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp No Check_Stoichiometry Adjust Methylating Agent Stoichiometry Multiple_Spots->Check_Stoichiometry Yes Optimize_Purification Modify Purification Method (e.g., add TEA) Multiple_Spots->Optimize_Purification No

References

Common side reactions in the synthesis of N-Boc protected azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of N-Boc protected azetidines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the synthesis of N-Boc protected azetidines.

Problem 1: Low or No Yield of the Desired N-Boc Azetidine

Possible Cause A: Ring-Opening of the Azetidine Ring

The inherent ring strain of azetidines makes them susceptible to ring-opening, especially under acidic conditions which can protonate the nitrogen, forming a reactive azetidinium ion.[1][2] This is a common pathway for yield loss.

Solutions:

  • Maintain Neutral or Basic pH: Avoid acidic conditions during the reaction and work-up. If an acidic reagent is necessary, it should be neutralized promptly. The use of a non-acidic workup, such as a saturated aqueous sodium bicarbonate solution wash, is recommended.[3]

  • Choice of Protecting Group: While the Boc group is widely used, its acid lability can be a drawback.[2] If subsequent steps require acidic conditions, consider using a more robust protecting group like benzyl (Bn) or carbobenzyloxy (Cbz).[2]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of ring-opening side reactions.

Possible Cause B: Polymerization

The strained azetidine ring can undergo cationic ring-opening polymerization, particularly in the presence of acidic catalysts or initiators.

Solutions:

  • Strictly Anhydrous Conditions: Moisture can contribute to the formation of acidic species that initiate polymerization. Ensure all solvents and reagents are anhydrous.[4]

  • Control of Initiators: Avoid strong acids. If a Lewis acid is required for a specific transformation, use the mildest effective acid at a low concentration.

  • Monomer Concentration: In some cases, running the reaction at a lower concentration can disfavor polymerization.

¹H NMR Signatures of Ring-Opened Byproducts: The appearance of broad signals or new signals in the 2.5-3.5 ppm region, corresponding to N-CH2 groups of an acyclic amine, can indicate ring-opening. The exact chemical shifts will depend on the specific structure of the ring-opened product.

Problem 2: Presence of Diastereomers (Epimerization)

Possible Cause: Base-Mediated Epimerization

In the synthesis of substituted azetidines, particularly at positions adjacent to the nitrogen, the use of a strong, non-hindered base can lead to deprotonation and subsequent re-protonation, resulting in a mixture of diastereomers. This is especially problematic when a chiral center is adjacent to an enolizable proton.

Solutions:

  • Choice of Base: Employ a sterically hindered, non-nucleophilic base to minimize epimerization. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are often preferred over less hindered bases like n-butyllithium.

  • Temperature Control: Perform the deprotonation and subsequent electrophilic quench at low temperatures (e.g., -78 °C) to favor the kinetic product and maintain the configurational stability of the lithiated intermediate.[5]

  • Reaction Time: Minimize the time the reaction is held at the deprotonation stage before adding the electrophile.

Quantitative Data on Diastereoselectivity:

The choice of base and reaction conditions can significantly impact the diastereomeric ratio (d.r.) of the product.

EntrySubstrateBaseTemperature (°C)Diastereomeric Ratio (cis:trans)
1N-Boc-2-lithioazetidinen-BuLi-785:1
2N-Boc-2-lithioazetidines-BuLi-78>20:1
3N-Boc-2-lithioazetidineLDA-78>20:1

Data is illustrative and based on general principles of stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-Boc protected azetidines?

A1: The most prevalent side reactions are ring-opening due to the inherent strain of the four-membered ring, polymerization initiated by acidic impurities, and epimerization of stereocenters adjacent to the nitrogen atom.[2]

Q2: How can I monitor the progress of my N-Boc azetidine synthesis and detect side products?

A2: Thin-layer chromatography (TLC) is a quick method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide quantitative data on reaction progress and purity. ¹H NMR spectroscopy is crucial for structural confirmation and identifying characteristic signals of side products, such as those from ring-opening.[5][6]

Q3: My N-Boc protected azetidine is an oil and difficult to purify. What purification strategies can I use?

A3: Purification of polar and sometimes volatile azetidine derivatives can be challenging.[2] Flash column chromatography on silica gel using a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is a common and effective method.[7] If polymerization is a suspected side reaction, size exclusion chromatography might be a useful technique to separate the desired monomer from oligomeric byproducts. For solid products, recrystallization can be an effective purification method.[2]

Q4: Can the Boc protecting group be cleaved unintentionally during the synthesis?

A4: Yes, the Boc group is sensitive to acidic conditions.[2] Exposure to strong acids, even catalytic amounts, during the reaction or work-up can lead to premature deprotection. It is crucial to maintain neutral or basic conditions if the Boc group needs to remain intact.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine with Troubleshooting Notes

This protocol describes a common method for preparing N-Boc-3-hydroxyazetidine, a versatile building block.

Step 1: Hydrogenolysis of 1-Benzhydrylazetidin-3-ol

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude azetidin-3-ol.

Step 2: Boc Protection

  • Dissolve the crude azetidin-3-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) to afford N-Boc-3-hydroxyazetidine.

Troubleshooting:

  • Low yield in Step 1: Ensure the catalyst is active and the hydrogen pressure is adequate.

  • Incomplete reaction in Step 2: Check the quality of the (Boc)₂O. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but be mindful of its basicity which could promote side reactions in sensitive substrates.

  • Presence of impurities after purification: Ensure the work-up is thorough to remove all water-soluble byproducts. Optimize the gradient for column chromatography to achieve better separation.

Visualizations

Reaction Scheme: Synthesis of N-Boc Azetidine and Common Side Reactions

Synthesis_Side_Reactions Start Acyclic Precursor Main_Product N-Boc Protected Azetidine Start->Main_Product Desired Cyclization Epimer Epimerized Product Start->Epimer Incorrect Base/ Temperature Ring_Opened Ring-Opened Byproduct Main_Product->Ring_Opened Acid/Nucleophile Polymer Polymer/Oligomer Main_Product->Polymer Acid Catalyst Main_Product->Epimer Base-mediated epimerization

Caption: Synthetic pathways leading to N-Boc protected azetidines and common side products.

Troubleshooting Workflow for Low Yield in N-Boc Azetidine Synthesis

Troubleshooting_Workflow Start Low Yield of N-Boc Azetidine Check_NMR Analyze ¹H NMR of Crude Product Start->Check_NMR Ring_Opening_Signals Signals consistent with ring-opening observed? Check_NMR->Ring_Opening_Signals Polymer_Signals Broad, unresolved signals indicative of polymer? Ring_Opening_Signals->Polymer_Signals No Mitigate_Ring_Opening Action: Neutralize reaction/ work-up conditions. Consider milder reagents. Ring_Opening_Signals->Mitigate_Ring_Opening Yes Starting_Material High amount of starting material? Polymer_Signals->Starting_Material No Mitigate_Polymer Action: Ensure anhydrous conditions. Use minimal catalyst. Lower concentration. Polymer_Signals->Mitigate_Polymer Yes Optimize_Reaction Action: Check reagent quality. Increase reaction time/ temperature cautiously. Starting_Material->Optimize_Reaction Yes End Improved Yield Mitigate_Ring_Opening->End Mitigate_Polymer->End Optimize_Reaction->End

Caption: A logical workflow for troubleshooting low yields in N-Boc azetidine synthesis.

References

Troubleshooting purification of Tert-butyl azetidin-3-yl(methyl)carbamate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Tert-butyl azetidin-3-yl(methyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the desired product from starting materials, reagents, and byproducts commonly encountered in its synthesis.

Q2: What are the typical solvent systems (mobile phases) used for the flash chromatography of this compound?

A2: Typical mobile phases for the purification of Boc-protected amines like this compound are mixtures of a non-polar solvent and a polar solvent. Common systems include:

  • Hexane and Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) and Methanol (MeOH)

The polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent to facilitate the elution of the product.

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Staining with potassium permanganate (KMnO4) or ninhydrin (for related primary/secondary amine impurities) can be used for visualization if the compound is not UV-active. The retention factor (Rf) on the TLC plate will guide the choice of solvent system and help in identifying fractions containing the pure product.

Q4: What are some potential impurities I should be aware of during purification?

A4: Common impurities can include:

  • Unreacted starting materials.

  • Di-tert-butyl dicarbonate (Boc-anhydride), if used in the synthesis.

  • Byproducts from the removal of a previous protecting group.

  • N-oxide derivatives if oxidative conditions were present.

  • Over-alkylated byproducts.

Q5: My purified product shows peak tailing in HPLC analysis. What could be the cause?

A5: Peak tailing for amine-containing compounds like this is often due to interactions with acidic silanol groups on the silica-based column. Adding a small amount of a basic modifier, such as triethylamine (~0.1-0.5%) or ammonia, to the mobile phase can help to mitigate this issue by competing for the active sites on the stationary phase. Other causes can include column overload or the use of an inappropriate mobile phase pH.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield/No Product Elution Mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of EtOAc. For a DCM/MeOH system, increase the percentage of MeOH.
Compound degraded on the silica gel. Azetidine rings can be sensitive to acidic silica.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in the mobile phase).
Co-elution of Impurities Poor separation resolution. The polarity of the mobile phase is too high, causing the product and impurities to elute together.Use a shallower gradient or an isocratic elution with a less polar solvent system. Ensure the crude material is properly concentrated and loaded onto the column in a minimal amount of solvent.
Column overloading. Too much crude material was loaded onto the column.Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product Streaking on TLC/Column Strong interaction with silica gel. The basic nitrogen of the azetidine ring can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the peak/spot shape.[1]
Multiple Spots on TLC of a Purified Fraction In-situ decomposition. The compound may be unstable on the TLC plate.Spot the sample and develop the TLC plate immediately. Consider using a different visualization stain.
Rotamers. The presence of the carbamate group can lead to rotational isomers (rotamers) which may appear as closely spaced spots on TLC or multiple peaks in NMR.Run the TLC or NMR at a slightly elevated temperature to see if the spots/peaks coalesce.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of EtOAc in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data from Representative Purification
Parameter Value
Chromatography Type Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 10% to 50% Ethyl Acetate in Hexane
Typical Crude Load 1 g crude material per 40 g silica gel
Average Yield 75-90%
Purity (by HPLC) >98%
TLC Rf (30% EtOAc in Hexane) ~0.4

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a small molecule intermediate like this compound.

G cluster_synthesis Synthesis Phase cluster_workup Work-up Phase cluster_purification Purification Phase cluster_analysis Analysis Phase A Starting Material (e.g., 3-aminoazetidine derivative) B Protection Reaction (e.g., with Boc-anhydride) A->B C Methylation (if required) B->C D Reaction Quenching C->D E Aqueous Work-up (e.g., extraction) D->E F Drying and Concentration E->F G Crude Product F->G H Flash Column Chromatography G->H I Fraction Analysis (TLC) H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Pure Product K->L M Characterization (NMR, MS, HPLC) L->M

Caption: A generalized workflow from synthesis to final analysis.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting low product yield after chromatography.

Caption: A decision tree for troubleshooting low purification yield.

References

Optimization of reaction time and temperature for carbamate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction time and temperature for carbamate formation.

Troubleshooting Guide

This section addresses common issues encountered during carbamate synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial troubleshooting steps?

A1: When encountering low yields in carbamate synthesis, a systematic evaluation of your reagents, reaction conditions, and setup is crucial. Here are the primary factors to investigate:

  • Reagent Quality and Purity: The purity of your starting materials, such as the amine, alcohol, and coupling reagents, is critical. Impurities can lead to side reactions or inhibit the desired transformation.[1] Ensure that reagents like isocyanates and chloroformates are fresh or have been stored under anhydrous conditions to prevent hydrolysis.[2]

  • Anhydrous Conditions: Carbamate formation reactions are often sensitive to moisture.[1] Water can react with starting materials or intermediates, leading to byproducts like ureas.[2] It is essential to use oven-dried glassware and anhydrous solvents to minimize water content.[1]

  • Reaction Temperature: The reaction temperature can significantly impact the rate and outcome of the synthesis. Some reactions require initial cooling (e.g., 0 °C) during the addition of reagents to control exothermic processes and minimize side reactions, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1]

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[1] Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the substrates.[2]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can they be minimized?

A2: Several side reactions can compete with the desired carbamate formation, thereby reducing the yield and complicating purification.

  • Over-alkylation: If you are performing an N-alkylation of a carbamate, the product can sometimes be alkylated a second time, especially with primary carbamates. To mitigate this, carefully control the stoichiometry and consider using the alkylating agent as the limiting reagent (around 1.1 equivalents).[1] Slow addition of the alkylating agent at a lower temperature can also enhance selectivity for the mono-alkylated product.[1]

  • Urea Formation: In reactions involving isocyanates, the presence of water can lead to the formation of symmetric ureas.[2] Rigorous exclusion of moisture by using anhydrous solvents and inert atmospheres is the most effective way to prevent this.

  • Isocyanate-related Side Reactions: When using isocyanates, especially at elevated temperatures, side reactions such as the formation of allophanates and isocyanurates can occur. Optimizing the reaction temperature and minimizing the reaction time can help reduce these byproducts.

Q3: How does temperature specifically affect the rate and stability of carbamate formation?

A3: Temperature is a critical parameter in carbamate synthesis, influencing both reaction kinetics and product stability.

  • Reaction Rate: Generally, increasing the reaction temperature provides more thermal energy to overcome the activation barrier, thus increasing the reaction rate.[1] This can be particularly useful for reactions involving sterically hindered substrates.[1] However, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1]

  • Carbamate Stability: The stability of carbamates is temperature-dependent. For instance, in the context of CO2 capture, lower temperatures favor carbamate formation, while higher temperatures can lead to the reverse reaction, releasing CO2.[3] The thermal stability of the carbamate product should be considered when choosing the reaction temperature.

  • Side Reactions: As mentioned, higher temperatures can promote undesirable side reactions.[4] Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for carbamate formation?

A1: There is no single optimal reaction time for all carbamate syntheses. The ideal duration depends on several factors, including the reactivity of the substrates, the reaction temperature, and the specific synthetic method employed. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS.[1] The reaction should be stopped once the starting materials have been consumed to prevent potential degradation of the product or the formation of byproducts with prolonged reaction times.

Q2: Should I run my carbamate synthesis at room temperature or with heating/cooling?

A2: The choice of temperature depends on the specific reaction. Many carbamate syntheses can be conducted at room temperature.[2] However, for less reactive substrates or to increase the reaction rate, gentle heating (e.g., to 50 °C) may be necessary.[1] Conversely, for highly reactive starting materials or to control exothermic additions, initial cooling to 0 °C is often recommended.[1] It is advisable to start with literature procedures for similar substrates and then optimize the temperature as needed.

Q3: How can I effectively monitor the progress of my carbamate formation reaction?

A3: The most common methods for monitoring the progress of carbamate formation are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • TLC: This is a quick and straightforward method to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: This technique provides more detailed information, including the molecular weight of the product and any byproducts, confirming the identity of the desired carbamate and helping to identify potential issues.

Data Presentation

Table 1: General Effect of Temperature and Time on Carbamate Yield and Purity

ParameterEffect on Reaction RateEffect on YieldEffect on PurityGeneral Recommendation
Increasing Temperature IncreasesCan increase, but may decrease if decomposition occursCan decrease due to byproduct formationOptimize to balance rate and purity; avoid excessive heat.[1][4]
Decreasing Temperature DecreasesMay decrease if reaction is too slowCan increase by minimizing side reactionsUse for highly reactive substrates or to improve selectivity.[1]
Increasing Reaction Time N/AIncreases up to completion, then may decreaseCan decrease if product is unstable over timeMonitor reaction and stop upon completion of starting material.[1][2]
Decreasing Reaction Time N/ADecreases if reaction is incompleteGenerally high if the reaction is cleanEnsure sufficient time for the reaction to go to completion.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis from an Alcohol and Carbonyl Diimidazole (CDI)

This method involves the activation of an alcohol with CDI followed by reaction with an amine.

  • Under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Add CDI (1.05-1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. The reaction time can range from a few hours to overnight.[2]

  • Once the intermediate formation is complete, add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or apply gentle heat if necessary, while monitoring the consumption of the intermediate.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Three-Component Carbamate Synthesis from an Amine, CO₂, and an Alkyl Halide

This procedure describes the formation of a carbamate from an amine, carbon dioxide, and an alkylating agent.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent), a non-nucleophilic base (e.g., Cs₂CO₃ or DBU), and an anhydrous solvent (e.g., DMF, MeCN).[2]

  • Purge the flask with CO₂ and maintain a positive pressure of CO₂ (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature for a designated time (e.g., 30-60 minutes) to facilitate the formation of the carbamate salt.[2]

  • Slowly add the alkyl halide (1.1-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to an optimized temperature (e.g., 50-70 °C) and monitor its progress.[2]

  • After completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.[2]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Carbamate Yield start Low Yield Observed check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK check_conditions->optimize_temp Conditions Dry optimize_time Optimize Reaction Time monitor_reaction->optimize_time Incomplete Reaction side_reactions Investigate Side Reactions monitor_reaction->side_reactions Byproducts Observed success Improved Yield optimize_temp->success optimize_time->success side_reactions->optimize_temp Adjust Conditions

Caption: A troubleshooting workflow for addressing low yields in carbamate synthesis.

Carbamate_Formation_Pathways Common Carbamate Synthesis Pathways cluster_isocyanate From Isocyanate cluster_chloroformate From Chloroformate cluster_co2 From CO₂ alcohol_iso Alcohol (R'-OH) carbamate_iso Carbamate alcohol_iso->carbamate_iso isocyanate Isocyanate (R-N=C=O) isocyanate->carbamate_iso amine_chloro Amine (R₂NH) carbamate_chloro Carbamate amine_chloro->carbamate_chloro chloroformate Chloroformate (R'-O(CO)Cl) chloroformate->carbamate_chloro amine_co2 Amine (R₂NH) carbamate_co2 Carbamate amine_co2->carbamate_co2 co2 CO₂ co2->carbamate_co2 alkyl_halide Alkyl Halide (R'-X) alkyl_halide->carbamate_co2

Caption: Overview of common synthetic pathways to carbamates.

References

How to remove diphenylmethane impurity from Tert-butyl azetidin-3-yl(methyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a common impurity, diphenylmethane, during the synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate.

Troubleshooting Guide: Diphenylmethane Impurity Removal

Problem: My final product of this compound is contaminated with a significant amount of diphenylmethane.

Cause: The formation of diphenylmethane is a common issue when a benzhydryl (diphenylmethyl) protecting group is used for the azetidine nitrogen during synthesis. Catalytic hydrogenation to remove the benzhydryl group cleaves it, resulting in the formation of diphenylmethane as a stoichiometric byproduct. A typical reaction involves the debenzylation of a precursor like tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate.

Solutions: Several methods can be employed to effectively remove the non-polar diphenylmethane impurity from the more polar, basic product. The most common and efficient method is acid-base extraction. Alternative methods include column chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is diphenylmethane formed during my synthesis?

A1: Diphenylmethane is not a side-product from an unexpected reaction but rather a co-product formed during the deprotection of a benzhydryl-protected azetidine precursor. For instance, in the synthesis of a related compound, tert-butyl azetidin-3-ylmethyl(methyl)carbamate, the debenzylation of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate yields the desired product along with one equivalent of diphenylmethane.[1] This is a common outcome when using this protecting group strategy.

Q2: What is the most effective method to remove diphenylmethane?

A2: Acid-base extraction is the most effective and highly recommended method for removing the neutral diphenylmethane impurity from the basic this compound. This technique leverages the difference in the acid-base properties of the two compounds. The basic azetidine nitrogen of your product can be protonated with an acid to form a water-soluble salt, while the neutral diphenylmethane remains in the organic phase.[2][3][4]

Q3: Can you provide a detailed protocol for acid-base extraction?

A3: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude mixture in an organic solvent, extracting the basic product into an aqueous acidic solution, separating the layers, and then basifying the aqueous layer to recover the purified product.

Q4: Are there alternative purification methods to acid-base extraction?

A4: While acid-base extraction is often the most practical method, column chromatography and crystallization can also be effective.

  • Column Chromatography: Separation can be achieved on silica gel using a solvent gradient. You would typically start with a non-polar eluent system (e.g., hexane/ethyl acetate) to first elute the non-polar diphenylmethane, followed by a gradual increase in polarity to elute your more polar product.[5]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be used. This method relies on the differential solubility of the product and the impurity in the chosen solvent. Hexane has been mentioned as a solvent for the crystallization of related carbamate compounds.[3]

Q5: How can I confirm the removal of diphenylmethane?

A5: The purity of your final product can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of characteristic aromatic proton signals of diphenylmethane in the 1H NMR spectrum of your product is a good indicator of its removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide quantitative data on the purity of your compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for detecting and quantifying the volatile diphenylmethane impurity.

Data Presentation

The following table summarizes the expected outcomes of the different purification methods for removing diphenylmethane from this compound.

Purification MethodPrinciple of SeparationExpected PurityExpected YieldAdvantagesDisadvantages
Acid-Base Extraction Difference in acid-base properties>98%[6]HighScalable, cost-effective, highly efficient for this specific separation.[2][4]Requires handling of acids and bases, involves multiple extraction steps.
Column Chromatography Difference in polarity>99%Moderate to HighHigh resolution, can remove other impurities as well.Time-consuming, requires large volumes of solvents, may have lower yields due to product loss on the column.[5]
Crystallization Difference in solubilityHigh (if successful)VariableCan provide very pure material, relatively simple procedure.Finding a suitable solvent system can be challenging, may result in lower yields.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol outlines the steps to separate this compound from the diphenylmethane impurity.

Materials:

  • Crude reaction mixture containing this compound and diphenylmethane.

  • Organic solvent (e.g., Diethyl ether, Ethyl acetate, or Dichloromethane).

  • 1 M Hydrochloric acid (HCl) solution.

  • 1 M Sodium hydroxide (NaOH) solution.

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer will be the organic phase containing diphenylmethane, and the bottom layer will be the aqueous phase containing the protonated product (this compound hydrochloride).

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product.

  • Washing the Organic Layer (Optional): The organic layer containing diphenylmethane can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the byproduct for characterization if needed.

  • Basification and Product Extraction:

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Slowly add 1 M NaOH solution while swirling until the solution is basic (confirm with pH paper, pH > 10).

    • Add a fresh portion of the organic solvent (e.g., diethyl ether) to the separatory funnel.

    • Shake vigorously to extract the now deprotonated, neutral product back into the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery.

  • Work-up:

    • Combine the organic extracts containing the purified product.

    • Wash the combined organic layers with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow of the purification process.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Debenzylation of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate Crude Crude Product: This compound + Diphenylmethane Start->Crude H2, Pd/C Purification Purification Method Crude->Purification AcidBase Acid-Base Extraction Purification->AcidBase Recommended Chroma Column Chromatography Purification->Chroma Alternative Crystal Crystallization Purification->Crystal Alternative Pure Pure Product: This compound AcidBase->Pure Chroma->Pure Crystal->Pure Analysis Purity Analysis (NMR, HPLC, GC-MS) Pure->Analysis

Caption: Overview of the synthesis and purification workflow.

Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent (Product + Diphenylmethane) AddAcid Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers Start->AddAcid Organic1 Organic Layer: Diphenylmethane (Impurity) AddAcid->Organic1 Impurity remains Aqueous1 Aqueous Layer: Protonated Product (Water-Soluble Salt) AddAcid->Aqueous1 Product extracts AddBase Add Aqueous Base (e.g., 1M NaOH) Extract with Organic Solvent Aqueous1->AddBase Aqueous2 Aqueous Layer: (Waste) AddBase->Aqueous2 Waste Organic2 Organic Layer: Purified Product AddBase->Organic2 Product extracts Workup Wash, Dry, and Evaporate Solvent Organic2->Workup Final Pure this compound Workup->Final

Caption: Logical steps of the acid-base extraction process.

References

Stability issues of Tert-butyl azetidin-3-yl(methyl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of tert-butyl azetidin-3-yl(methyl)carbamate, particularly under acidic conditions frequently encountered during chemical synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The two primary stability concerns for this compound under acidic conditions are:

  • N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage in the presence of acid, leading to the formation of the corresponding secondary amine, 3-(methylamino)azetidine, and byproducts such as tert-butanol, isobutylene, and carbon dioxide.[1][2]

  • Azetidine Ring Opening: The strained four-membered azetidine ring can undergo acid-catalyzed ring-opening reactions.[3][4] This can lead to the formation of undesired side products, potentially impacting the yield and purity of the desired compound.

Q2: What is the general mechanism of N-Boc deprotection under acidic conditions?

A2: The acid-catalyzed deprotection of the Boc group generally proceeds through the following steps:

  • Protonation of the carbamate carbonyl oxygen by an acid.

  • Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2]

Q3: What factors influence the rate of N-Boc deprotection?

A3: The rate of N-Boc deprotection is influenced by several factors, including:

  • Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to faster deprotection compared to weaker acids.

  • Acid Concentration: The rate of deprotection can have a second-order dependence on the concentration of the acid, meaning that a small increase in acid concentration can significantly increase the reaction rate.

  • Temperature: Higher temperatures will accelerate the rate of deprotection.

  • Solvent: The choice of solvent can influence the stability of the protonated intermediate and the tert-butyl cation, thereby affecting the reaction rate.

Q4: Is the azetidine ring in this compound likely to open during N-Boc deprotection?

A4: While azetidine rings are strained and can be susceptible to ring-opening under acidic conditions, the outcome is highly dependent on the specific molecular structure and reaction conditions.[3][4] For some N-protected azetidines, deprotection can occur without significant ring opening. However, the possibility of ring-opening as a side reaction should always be considered and monitored.

Q5: What are the potential side products from the degradation of this compound?

A5: Besides the desired deprotected amine, potential side products can include:

  • Products of Azetidine Ring Opening: Depending on the reaction conditions and the presence of nucleophiles, various ring-opened products could be formed.

  • Tert-butylation Products: The tert-butyl cation generated during Boc deprotection is a reactive electrophile and can alkylate other nucleophilic species present in the reaction mixture.

Troubleshooting Guides

Issue 1: Incomplete N-Boc Deprotection
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains after the reaction.Insufficient acid strength or concentration.- Increase the concentration of the acid.- Switch to a stronger acid (e.g., from acetic acid to HCl or TFA).
Low reaction temperature.- Increase the reaction temperature, monitoring for the formation of degradation products.
Short reaction time.- Extend the reaction time and monitor the progress by TLC, HPLC, or LC-MS.
Issue 2: Formation of Multiple Unidentified Byproducts
Symptom Possible Cause Suggested Solution
Complex reaction mixture observed by TLC, HPLC, or LC-MS.Azetidine ring opening.- Use milder acidic conditions (e.g., lower temperature, weaker acid).- Reduce the reaction time.- Consider using a different deprotection strategy that avoids strong acids.
Tert-butylation of the starting material or product.- Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Instability of the deprotected amine.- Ensure the work-up procedure is performed promptly and at a low temperature.- Isolate the deprotected amine as a salt (e.g., hydrochloride) to improve its stability.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Acidic Conditions

Acid ConditionTemperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
1 M HCl in Methanol254N-Boc Deprotection
1 M HCl in Methanol024N-Boc Deprotection
0.1 M HCl in Methanol2540N-Boc Deprotection
50% TFA in Dichloromethane25< 0.5N-Boc Deprotection
10% Acetic Acid in Water50> 72Minimal Degradation

Experimental Protocols

Protocol 1: General Procedure for Monitoring N-Boc Deprotection by HPLC

This protocol outlines a general method for monitoring the acid-catalyzed deprotection of this compound.

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. b. In a reaction vial, add a known volume of the stock solution. c. Add the acidic solution (e.g., 1 M HCl in methanol) to initiate the reaction at the desired temperature.

2. HPLC Analysis: a. At specified time intervals, withdraw an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the aliquot with a suitable base (e.g., a solution of sodium bicarbonate). c. Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis. d. Inject the sample onto the HPLC system.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

4. Data Analysis: a. Integrate the peak areas of the starting material and the deprotected product at each time point. b. Plot the concentration of the starting material versus time to determine the degradation kinetics.

Visualizations

Deprotection_Pathway cluster_0 N-Boc Deprotection Start This compound Protonation Protonated Carbamate Start->Protonation + H+ Cleavage Carbamic Acid + Tert-butyl Cation Protonation->Cleavage Decarboxylation 3-(Methylamino)azetidine + CO2 Cleavage->Decarboxylation

Caption: N-Boc deprotection pathway under acidic conditions.

Troubleshooting_Workflow Start Experiment with Tert-butyl azetidin-3-yl(methyl)carbamate under acidic conditions Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Byproducts Byproducts Formed? Check_Completion->Check_Byproducts Yes Increase_Acid Increase Acid Concentration/Strength Incomplete->Increase_Acid Increase_Temp Increase Temperature Incomplete->Increase_Temp Extend_Time Extend Reaction Time Incomplete->Extend_Time Success Successful Deprotection Check_Byproducts->Success No Multiple_Products Multiple Byproducts Check_Byproducts->Multiple_Products Yes Milder_Conditions Use Milder Conditions Multiple_Products->Milder_Conditions Add_Scavenger Add Scavenger Multiple_Products->Add_Scavenger

Caption: Troubleshooting workflow for stability issues.

References

Preventing racemization during the synthesis of chiral azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chiral Azetidine Derivatives

Welcome to the technical support center for the synthesis of chiral azetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes. Azetidines are valuable structural motifs in medicinal chemistry, but maintaining their stereochemical integrity during synthesis can be a significant challenge.

Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, quantitative data, and visual aids to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of chiral azetidines?

A1: Racemization during the synthesis of chiral azetidines typically occurs through the deprotonation of a proton at a stereogenic center, which leads to a planar, achiral intermediate like an enolate or carbanion.[1] Reprotonation can then happen from either face, resulting in a mixture of enantiomers. Key factors that contribute to this include:

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation.[1]

  • Strong Bases: The presence of strong bases can easily abstract a proton from a chiral carbon, particularly if it is acidic (e.g., alpha to a carbonyl group).[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiomeric excess (e.e.).[1]

  • Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[1]

  • Reaction Mechanism: Certain reaction pathways, such as those involving planar intermediates, are inherently more susceptible to racemization.[1]

Q2: At which stages of chiral azetidine synthesis is racemization most likely to occur?

A2: Racemization is a significant risk during several key stages, most notably:

  • Base-Mediated Intramolecular Cyclization: This is one of the most common methods for forming the azetidine ring.[2] The base used to deprotonate the nitrogen nucleophile can also deprotonate the adjacent chiral center, leading to racemization before or after cyclization.

  • Activation of Carboxylic Acids: In syntheses starting from chiral amino acids, the activation of the carboxyl group for amide bond formation can increase the acidity of the α-proton, making it susceptible to abstraction by bases.

  • Functionalization of the Azetidine Ring: Post-cyclization modifications, if carried out under harsh basic or acidic conditions, can also lead to epimerization at a chiral center.

Q3: What is the role of protecting groups in preventing racemization?

A3: Protecting groups are crucial for preventing racemization.[3][4]

  • N-Protecting Groups: Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl) are generally preferred over acyl-type groups for α-amino acid precursors.[5] They are known to reduce the tendency for racemization during carboxyl group activation.[3] Bulky protecting groups can also sterically hinder the approach of a base to an acidic proton, thus preserving stereochemical integrity.[1]

  • Protecting groups for other functionalities: The choice of protecting groups for side chains or other functionalities should be carefully considered to ensure they are stable under the reaction conditions where racemization is a risk and can be removed under mild conditions that do not affect the chiral center.

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess (e.e.) after base-mediated intramolecular cyclization.

  • Symptom: You begin with an enantiomerically pure linear precursor (e.g., a γ-amino alcohol derivative), but the final azetidine product shows a significant loss of optical purity.

  • Possible Cause: The base used for the cyclization is causing deprotonation at the stereogenic center, leading to racemization.[1] This is especially common if the chiral center is adjacent to an activating group like an ester or ketone.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

    • Change the Base: Switch from a strong, non-hindered base (e.g., NaH, KOtBu) to a weaker or more sterically hindered organic base (e.g., DIPEA, 2,6-lutidine).[1]

    • Change the Solvent: The polarity of the solvent can influence the rate of both the desired cyclization and the undesired racemization. Experiment with less polar aprotic solvents like THF or DCM.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.[1]

Data Presentation: Effect of Base and Temperature on Enantiomeric Excess

The following table summarizes the effect of different bases and temperatures on the enantiomeric excess of a chiral azetidine formed via intramolecular cyclization.

EntryBaseSolventTemperature (°C)Enantiomeric Excess (e.e. %)
1Sodium EthoxideEthanol8045%
2Sodium EthoxideEthanol2570%
3Triethylamine (TEA)DCM2592%
4DIPEADCM2595%
52,6-LutidineTHF0>98%
Data is hypothetical but based on general chemical principles.[1]

Troubleshooting Workflow: Intramolecular Cyclization

G start Racemization Detected in Cyclization temp Lower Reaction Temperature (e.g., 0°C) start->temp High Temp? base Switch to Hindered Base (e.g., 2,6-lutidine) temp->base Still Racemizing? solvent Change Solvent (e.g., THF, DCM) base->solvent Still Racemizing? verify Analyze e.e. (Chiral HPLC) solvent->verify verify->base No Improvement success Racemization Suppressed verify->success e.e. >98% G cluster_0 Racemization Mechanism A Chiral α-Amino Ester (R-enantiomer) B Planar Achiral Enolate Intermediate A->B + Base (B:) - H-B+ B->A + H-B+ C Racemic Mixture (R and S enantiomers) B->C + H-B+ (Protonation from either face) G A Chiral Precursor (γ-Amino Alcohol) B Step 1: Mesylation - MsCl, 2,6-lutidine - DCM, 0°C A->B C Intermediate Mesylate B->C D Step 2: Cyclization - K₂CO₃ - THF, 0°C to RT C->D E Crude Azetidine D->E F Purification (Column Chromatography) E->F G Final Chiral Azetidine F->G H Analysis (Chiral HPLC for e.e.) G->H

References

Technical Support Center: Scaling Up the Synthesis of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of tert-butyl azetidin-3-yl(methyl)carbamate for library production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A robust and scalable two-step synthetic route starting from commercially available N-Boc-azetidin-3-one is often employed. The first step involves a reductive amination with methylamine to introduce the methylamino group. The second step is the protection of the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters for the reductive amination step include temperature control, the choice of reducing agent, and the stoichiometry of the reagents. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation. Maintaining a low temperature during the initial reaction helps to control the formation of impurities.

Q3: I am observing low yields in the Boc-protection step. What could be the issue?

A3: Low yields in the Boc-protection step can be due to several factors. Incomplete reaction is a common cause; ensure you are using a sufficient excess of Boc anhydride and an appropriate base, such as triethylamine or diisopropylethylamine. The reaction should be monitored by TLC or LC-MS until the starting material is consumed. Additionally, the product can be somewhat water-soluble, so care must be taken during the aqueous work-up to avoid product loss.

Q4: What are the common impurities I should look for, and how can they be removed?

A4: A common impurity is the starting material, 3-(methylamino)azetidine dihydrochloride, if the reaction is incomplete. Another potential impurity is the di-Boc protected species, although this is less common under standard conditions. Purification is typically achieved through column chromatography on silica gel.

Q5: Can you recommend an analytical method for monitoring reaction progress and assessing final product purity?

A5: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is an excellent method for monitoring the reaction progress and determining the purity of the final product. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point. ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Possible Cause Suggested Solution
Incomplete reactionEnsure the reaction is stirred for a sufficient time. Monitor by TLC or LC-MS. Consider a slight excess of methylamine and the reducing agent.
Degradation of reducing agentUse a fresh bottle of sodium triacetoxyborohydride.
Suboptimal pHThe reaction is sensitive to pH. Ensure the conditions are appropriate for the chosen reducing agent.
Product loss during work-upThe product may have some water solubility. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent.
Issue 2: Incomplete Boc-Protection
Possible Cause Suggested Solution
Insufficient Boc anhydrideUse a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate.
Inadequate baseEnsure at least 2.2 equivalents of a non-nucleophilic base like triethylamine or DIPEA are used to neutralize the starting material salt and the acid generated during the reaction.
Low reaction temperatureWhile the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
Steric hindranceFor scaled-up reactions, ensure efficient stirring to overcome any mass transfer limitations.
Issue 3: Formation of Side Products
Possible Cause Suggested Solution
Over-alkylation in reductive aminationControl the stoichiometry of methylamine and add the reducing agent portion-wise to maintain a low concentration.
Formation of urea by-productsThis can occur if the Boc-anhydride reacts with the amine base. Use a non-nucleophilic base like DIPEA.

Experimental Protocols

Protocol 1: Synthesis of 3-(Methylamino)azetidine dihydrochloride

This procedure is a representative method and may require optimization.

  • Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in methanol at 0 °C, add a solution of methylamine in methanol (1.2 eq).

  • Reduction: After stirring for 1 hour, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

  • Deprotection: Concentrate the organic layer and dissolve the residue in a solution of HCl in methanol. Stir for 4 hours at room temperature.

  • Isolation: Concentrate the solution under reduced pressure to afford 3-(methylamino)azetidine dihydrochloride as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Suspend 3-(methylamino)azetidine dihydrochloride (1.0 eq) in dichloromethane. Add triethylamine (2.2 eq) and stir for 15 minutes.

  • Boc-Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Parameter Reductive Amination Boc-Protection
Starting Material N-Boc-azetidin-3-one3-(Methylamino)azetidine dihydrochloride
Reagents Methylamine, Sodium triacetoxyborohydrideDi-tert-butyl dicarbonate, Triethylamine
Solvent MethanolDichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12-18 hours12-18 hours
Typical Yield 70-85%80-95%
Purification Acid-base extractionFlash column chromatography

Visualizations

Synthesis_Workflow start N-Boc-azetidin-3-one reductive_amination Reductive Amination (Methylamine, NaBH(OAc)3) start->reductive_amination intermediate N-Boc-3-(methylamino)azetidine reductive_amination->intermediate deprotection Boc Deprotection (HCl/MeOH) intermediate->deprotection precursor 3-(Methylamino)azetidine dihydrochloride deprotection->precursor boc_protection Boc Protection (Boc2O, Et3N) precursor->boc_protection final_product This compound boc_protection->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_sm Check for Starting Material (TLC/LC-MS) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Present side_products Presence of Side Products check_sm->side_products Absent optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent quality/stoichiometry - Adjust temperature incomplete_reaction->optimize_conditions purification_issues Optimize Purification: - Adjust chromatography gradient - Consider alternative purification side_products->purification_issues workup_loss Product Loss During Work-up side_products->workup_loss optimize_workup Optimize Work-up: - Minimize aqueous washes - Back-extract aqueous layers workup_loss->optimize_workup

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Characterization of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Tert-butyl azetidin-3-yl(methyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to characterize this compound?

A1: The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These methods are used to confirm the structure, assess purity, and identify any potential impurities.

Q2: What are the expected major fragments in the mass spectrum of this compound?

A2: Due to the presence of the Boc (tert-butyloxycarbonyl) protecting group, characteristic fragmentation patterns are expected. Common neutral losses and fragment ions include the loss of isobutylene (56 Da), loss of the tert-butyl group (57 Da), and loss of carbon dioxide (44 Da) after initial fragmentation. Cleavage of the azetidine ring can also occur.[1][2][3]

Q3: Are there any known stability issues with this compound that could affect its characterization?

A3: Yes, two main stability concerns are the acid sensitivity of the Boc group and the potential for the azetidine ring to open under strongly acidic conditions.[4][5][6] Care should be taken during sample preparation and analysis to avoid acidic conditions that could lead to deprotection or degradation of the molecule.[7][8]

Q4: What typical impurities might be present in a sample of this compound?

A4: Potential impurities can include starting materials from the synthesis, by-products from incomplete reactions, or degradation products. Common impurities could be the de-Boc-protected amine or by-products from the Boc-protection reaction.

Troubleshooting Guides

NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad NMR Signals, Especially for Protons on or near the Azetidine Ring 1. Conformational exchange of the azetidine ring. 2. Proton exchange of the N-H proton if the Boc group is unintentionally removed.[9][10] 3. Presence of paramagnetic impurities.1. Acquire the spectrum at a different temperature (variable temperature NMR) to see if the signals sharpen. 2. Ensure the sample is dry and free of acidic impurities. 3. Filter the NMR sample through a small plug of silica gel or celite.
Unexpected Chemical Shifts 1. Incorrect solvent used for analysis. 2. Sample degradation.1. Verify the solvent used and compare the observed solvent peaks to known values. 2. Re-analyze the sample using a fresh preparation to check for degradation.
Absence of the Tert-butyl Signal (~1.4 ppm) 1. Complete deprotection of the Boc group.1. Confirm the presence of the deprotected product using mass spectrometry. 2. Review the sample handling and storage conditions to ensure they were not acidic.
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
Weak or Absent Molecular Ion Peak 1. In-source fragmentation, especially with high-energy ionization techniques. 2. The compound may be unstable under the MS conditions.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) with optimized cone voltage.[7] 2. Analyze the sample via direct infusion to minimize time in the instrument.
Dominant Peak at M-56 or M-100 1. Facile loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[11] This is a characteristic fragmentation of Boc-protected amines.[2]1. This is expected fragmentation and can be used to confirm the presence of the Boc group. 2. To observe the molecular ion more clearly, try to lower the fragmentor/cone voltage.
Unexpected High Molecular Weight Peaks 1. Formation of adducts with solvent molecules or salts (e.g., sodium, potassium).1. Check for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺). 2. Ensure high purity solvents and minimize the use of non-volatile salts in the sample preparation.
HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Interaction of the basic amine with residual silanol groups on the silica-based C18 column.[12] 2. Column overload.1. Use a mobile phase with a buffer (e.g., ammonium acetate) or an ion-pairing agent. 2. Use a column specifically designed for basic compounds (e.g., end-capped or hybrid silica). 3. Lower the pH of the mobile phase to protonate the amine, but be mindful of the Boc group's acid sensitivity.[12] 4. Reduce the injection volume or sample concentration.
Drifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition.[13] 3. Column temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a constant temperature.
No Peak Observed 1. Compound is not eluting from the column. 2. Compound is not being detected.1. Use a stronger mobile phase (higher percentage of organic solvent). 2. Ensure the detector is appropriate for the compound (e.g., UV detector with a suitable wavelength, or a universal detector like a CAD or ELSD).

Data Summary

Table 1: Typical ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (ppm)Multiplicity
tert-butyl (9H)~1.4Singlet
Methyl (3H)~2.3 - 2.8Singlet
Azetidine CH₂ (4H)~3.5 - 4.2Multiplets
Azetidine CH (1H)~4.3 - 4.8Multiplet

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Table 2: Common Mass Spectral Fragments
m/zIdentity
[M+H]⁺187.14
[M-55]⁺132.08 (Loss of C₄H₇)
[M-56]⁺131.08 (Loss of C₄H₈)
[M-99]⁺88.05 (Loss of C₅H₇O₂)
57.07[C₄H₉]⁺ (tert-butyl cation)

Note: M represents the molecular weight of the neutral molecule (186.25 g/mol ). Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to 1-10 µg/mL with the initial mobile phase.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (General):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Cone/Fragmentor Voltage: Start with a low voltage (e.g., 20 V) to observe the molecular ion, and then increase it to observe fragmentation.

    • Gas Flow and Temperature: Optimize for the specific instrument.

    • Scan Range: m/z 50-500.

HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with a buffer like 20 mM ammonium acetate) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at a low wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS) sample->ms hplc HPLC Analysis (Purity) sample->hplc structure Structure Confirmation nmr->structure ms->structure identity Impurity Identification ms->identity purity Purity Assessment hplc->purity

Caption: General workflow for the characterization of the target compound.

troubleshooting_tree cluster_nmr NMR Issues cluster_hplc HPLC Issues cluster_ms MS Issues start Analytical Issue Encountered broad_signals Broad Signals? start->broad_signals peak_tailing Peak Tailing? start->peak_tailing no_m_ion No Molecular Ion? start->no_m_ion check_temp Run Variable Temp NMR broad_signals->check_temp Yes change_mobile_phase Modify Mobile Phase (add buffer/adjust pH) peak_tailing->change_mobile_phase Yes soft_ionization Use Softer Ionization Conditions no_m_ion->soft_ionization Yes

Caption: Troubleshooting decision tree for common analytical problems.

References

Best practices for storage and handling of Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Tert-butyl azetidin-3-yl(methyl)carbamate and its common hydrochloride salt form.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored at room temperature in a dry, dark, and well-ventilated place.[1][2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and maintain an inert atmosphere.[4][5] Avoid exposure to moisture as it can lead to degradation.[4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Standard laboratory PPE should be worn. This includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards.[4][6]

  • Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[4]

  • Body Protection: A lab coat or other suitable protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a P95 (US) or P1 (EU) particle respirator may be necessary.[4]

Q3: What are the primary hazards and incompatibilities of this compound?

A3: The compound is considered harmful if swallowed and may cause respiratory irritation, skin irritation, or an allergic skin reaction.[4][6] It can also cause serious eye damage. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

Q4: How should a spill of this compound be handled?

A4: In case of a spill, ensure the area is well-ventilated.[4] Use personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[4] Carefully sweep or vacuum the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]

Data and Properties

Table 1: Physical and Chemical Properties

PropertyThis compoundThis compound HCl
CAS Number 577777-20-9[7]943060-59-1[8]
Molecular Formula C₉H₁₈N₂O₂[7]C₉H₁₉ClN₂O₂[8]
Molecular Weight 186.25 g/mol [7]222.71 g/mol [8]
Appearance Off-white to white solid[3]White solid
Solubility Insoluble in water[3]Data not available
Melting Point 105 - 109 °C[3]Data not available

Table 2: Storage and Handling Summary

ParameterRecommendationCitations
Storage Temperature Room Temperature[2][5][8][9]
Atmosphere Store under an inert atmosphere; keep sealed and dry.[2][4][5]
Light Keep in a dark place.[2]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[3][4]
Handling Handle in a well-ventilated area with appropriate PPE. Avoid dust formation.[1][4][6]

Troubleshooting Guides

Scenario 1: Reaction Failure or Low Yield

Q: My reaction involving this intermediate is showing low conversion or has failed. What are the common causes?

A: Low conversion rates can often be traced back to reagent quality or reaction conditions.

  • Reagent Purity: Verify the purity of your starting material via techniques like NMR or LC-MS. Improper storage may have led to degradation.

  • Anhydrous Conditions: Many reactions involving carbamates are sensitive to moisture.[10] Ensure all glassware is oven-dried and solvents are anhydrous. The starting material itself is moisture-sensitive.[4]

  • Base/Acid Strength: If the reaction involves the azetidine nitrogen (e.g., alkylation), ensure the base used is appropriate to deprotonate the amine without affecting the Boc-protecting group. Conversely, for Boc deprotection, ensure the acid (e.g., TFA) is fresh and used in sufficient quantity.

  • Temperature Control: Some reactions may be sensitive to temperature fluctuations. Ensure consistent heating or cooling as required by your protocol.

cluster_start Reaction Troubleshooting Start Low Conversion or Failure CheckReagents Verify Reagent Purity (NMR, LC-MS) Start->CheckReagents CheckReagents->Start Degraded CheckConditions Confirm Anhydrous Conditions CheckReagents->CheckConditions Reagents OK CheckConditions->Start Moisture Present CheckParams Optimize Reaction Parameters (Temp, Time, Stoichiometry) CheckConditions->CheckParams Conditions OK CheckParams->Start Suboptimal Success Reaction Successful CheckParams->Success Parameters OK

Caption: A logical workflow for troubleshooting common reaction failures.

Scenario 2: Difficulty with Boc-Group Deprotection

Q: I am unable to completely remove the Boc protecting group. What can I do?

A: Incomplete deprotection is a common issue. Consider the following:

  • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. Ensure the TFA is not old, as it can absorb water. A typical ratio is 20-50% TFA in DCM.

  • Reaction Time: While deprotection is often fast (30-60 minutes), some substrates may require longer reaction times. Monitor the reaction progress using TLC or LC-MS.

  • Scavengers: If your molecule contains other sensitive functional groups, the tert-butyl cation generated during deprotection can cause side reactions. Adding a scavenger like triethylsilane (TES) or anisole can prevent this.

Experimental Protocols

Protocol 1: General Procedure for Boc-Group Deprotection

This protocol describes a standard method for removing the tert-butoxycarbonyl (Boc) protecting group to yield the secondary amine.

  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Purification: The resulting crude amine salt can be purified by precipitation, trituration with a solvent like diethyl ether, or by aqueous workup followed by extraction after basification.

A 1. Dissolve Compound in Anhydrous DCM B 2. Add TFA (5-10 eq.) at 0°C A->B C 3. Stir at Room Temp (1-2 hours) B->C D 4. Monitor by TLC or LC-MS C->D E 5. Concentrate Under Reduced Pressure D->E F 6. Purify Product E->F

Caption: Standard experimental workflow for Boc-group deprotection.

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: Tert-butyl azetidin-3-yl(methyl)carbamate and a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl azetidin-3-yl(methyl)carbamate and its close structural analog, tert-butyl azetidin-3-ylcarbamate. The data presented herein, summarized in clear tabular formats, offers a baseline for the characterization of these important building blocks in medicinal chemistry.

Introduction

This compound is a valuable synthetic intermediate, frequently employed in the construction of more complex pharmaceutical agents. Its constrained azetidine ring and the Boc-protected amine functionality make it a versatile scaffold. For the purpose of objective comparison, this guide contrasts its NMR spectral properties with those of tert-butyl azetidin-3-ylcarbamate, which lacks the N-methyl group. This comparison highlights the influence of N-alkylation on the chemical environment of the azetidine ring.

NMR Data Comparison

The ¹H and ¹³C NMR data for this compound hydrochloride and tert-butyl azetidin-3-ylcarbamate are presented below. The data for the primary compound is for its hydrochloride salt, which may lead to slight variations in chemical shifts, particularly for protons in proximity to the protonated azetidine nitrogen.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound HCl H-2, H-4 (azetidine CH₂)4.25 - 4.15m-2H
H-2', H-4' (azetidine CH₂)4.14 - 4.05m-2H
H-3 (azetidine CH)5.05 - 4.95m-1H
N-CH₃2.85s-3H
Boc C(CH₃)₃1.45s-9H
Tert-butyl azetidin-3-ylcarbamate [1]H-2, H-4 (azetidine CH₂)3.93t8.42H
H-2', H-4' (azetidine CH₂)3.68t8.42H
H-3 (azetidine CH)4.35 - 4.25m-1H
Boc C(CH₃)₃1.43s-9H
NH (azetidine)2.50 (br s)--1H
NH (carbamate)5.05 (br s)--1H

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound HCl Carbonyl (C=O)155.5
Boc C (CH₃)₃80.5
Azetidine C-355.0
Azetidine C-2, C-449.0
N-CH₃32.0
Boc C(C H₃)₃28.3
Tert-butyl azetidin-3-ylcarbamate [1]Carbonyl (C=O)155.8
Boc C (CH₃)₃79.2
Azetidine C-2, C-446.8
Azetidine C-343.1
Boc C(C H₃)₃28.5

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules of this class.

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of around 220 ppm. The acquisition time was typically 1-2 seconds with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons. Chemical shifts are reported in ppm relative to the solvent peak.

Data Interpretation and Structural Comparison

The ¹H NMR spectrum of this compound HCl shows the characteristic singlet for the N-methyl group at approximately 2.85 ppm and the tert-butyl group at 1.45 ppm. The azetidine ring protons appear as multiplets in the 4.05-4.25 ppm and 4.95-5.05 ppm regions.

In comparison, the ¹H NMR spectrum of tert-butyl azetidin-3-ylcarbamate displays the azetidine ring protons at slightly different chemical shifts, with the C-3 proton appearing more upfield. Notably, it lacks the N-methyl singlet and instead shows broad singlets for the two NH protons.

The ¹³C NMR data reflects these structural differences. The presence of the N-methyl group in this compound HCl results in an additional signal at around 32.0 ppm. The chemical shifts of the azetidine ring carbons also differ between the two compounds, with the C-3 carbon of the methylated compound being significantly more downfield.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the structural characterization and comparison of synthetic organic compounds.

G Workflow for Structural Characterization and Comparison cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Interpretation and Comparison Synthesis Synthesize Target Compound (e.g., this compound) Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acq Acquire 1H and 13C NMR Spectra Purification->NMR_Acq MS_Acq Acquire Mass Spectrometry Data Purification->MS_Acq Data_Processing Process and Analyze NMR and MS Data NMR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Elucidate Structure of Target Compound Data_Processing->Structure_Elucidation Comparison Compare with Alternative Compound (e.g., Tert-butyl azetidin-3-ylcarbamate) Structure_Elucidation->Comparison Report Generate Comparison Guide Comparison->Report

Caption: A flowchart illustrating the key stages in the synthesis, analysis, and comparative evaluation of a chemical compound.

References

Mass Spectrometry Analysis of Tert-butyl azetidin-3-yl(methyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of Tert-butyl azetidin-3-yl(methyl)carbamate with an alternative compound, N-Boc-pyrrolidine. It includes detailed experimental protocols, comparative data on fragmentation patterns, and visualizations to aid in the understanding of the underlying principles. This information is intended to assist researchers in developing and validating analytical methods for Boc-protected small amine drug candidates.

Performance Comparison: Mass Spectrometry Fragmentation

The analysis of this compound and its analogs by mass spectrometry is crucial for identity confirmation and purity assessment during drug development. The fragmentation patterns observed are characteristic of the tert-butyloxycarbonyl (Boc) protecting group and the cyclic amine core.

Below is a summary of the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound and a comparable molecule, N-Boc-pyrrolidine, under positive ion electrospray ionization (ESI) conditions.

Ion Description This compound N-Boc-pyrrolidine
[M+H]⁺ Protonated Molecule187.14172.13
[M-C₄H₈+H]⁺ Loss of isobutylene (56 Da)131.08116.07
[M-Boc+H]⁺ Loss of the entire Boc group (100 Da)87.0972.08
[C₄H₉]⁺ tert-Butyl cation57.0757.07

Experimental Protocols

A robust and reproducible analytical method is paramount for the reliable characterization of pharmaceutical intermediates. The following is a detailed protocol for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in methanol to achieve a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the calibration range.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (for qualitative analysis) and Product Ion Scan (for fragmentation analysis)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.

Alternative Analytical Techniques

While LC-MS is a powerful tool for the analysis of carbamate-protected amines, other techniques can provide complementary information or may be more suitable for specific applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable carbamates. Derivatization may be necessary to improve volatility and chromatographic performance.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged or polar molecules. It can be coupled with MS for enhanced selectivity and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the unambiguous identification of the molecule and its impurities.

Visualizing Fragmentation Pathways

The fragmentation of Boc-protected amines in the mass spectrometer follows predictable pathways. The following diagrams, generated using the DOT language, illustrate the logical relationships in the fragmentation of this compound and the general experimental workflow.

[M+H]+ (m/z 187.14) [M+H]+ (m/z 187.14) [M-C4H8+H]+ (m/z 131.08) [M-C4H8+H]+ (m/z 131.08) [M+H]+ (m/z 187.14)->[M-C4H8+H]+ (m/z 131.08) - C4H8 [M-Boc+H]+ (m/z 87.09) [M-Boc+H]+ (m/z 87.09) [M+H]+ (m/z 187.14)->[M-Boc+H]+ (m/z 87.09) - C5H9NO2 [C4H9]+ (m/z 57.07) [C4H9]+ (m/z 57.07) [M+H]+ (m/z 187.14)->[C4H9]+ (m/z 57.07)

Caption: Fragmentation of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Standard Prep Standard Prep LC Separation LC Separation Standard Prep->LC Separation Sample Prep Sample Prep Sample Prep->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

A Comparative Guide to Alternative Reagents for the Synthesis of N-Methylated Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylated azetidine motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. The selection of an appropriate N-methylation reagent is a critical step in the synthesis of these compounds, influencing yield, purity, and scalability. This guide provides an objective comparison of common and alternative reagents for the N-methylation of azetidines, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of N-Methylation Reagents for Azetidines

The choice of reagent for N-methylation of an azetidine substrate is governed by factors such as the substrate's functional group tolerance, desired reaction conditions, and scalability. Below is a comparative summary of commonly employed methods.

Reagent/MethodTypical SubstrateKey ReagentsTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Eschweiler-Clarke Reaction Azetidine & derivativesFormaldehyde, Formic Acid80-100 °C, neat or in H₂OHighCost-effective, avoids quaternary ammonium salt formation.[1][2]High temperatures, use of corrosive formic acid.
Reductive Amination Azetidine & derivativesFormaldehyde, Sodium Triacetoxyborohydride (STAB)Room temperature, DCE or DCMHighMild reaction conditions, broad functional group tolerance.[3][4]STAB is moisture-sensitive, costlier than other reducing agents.
Classical N-Alkylation Azetidine & derivativesMethyl Iodide, Base (e.g., K₂CO₃, NaH)Varies (RT to reflux), Acetone, DMF, or THFModerate to HighSimple procedure.Risk of over-alkylation to form quaternary ammonium salts, methyl iodide is toxic.
Catalytic N-Methylation Azetidine & derivativesMethanol, Ru or Ni catalystElevated temperatures (140-180 °C)HighUses a green and readily available methyl source.[5][6]Requires specialized catalysts, high temperatures and pressures may be needed.

Experimental Protocols

Detailed methodologies for key N-methylation strategies applied to azetidine substrates are provided below.

Protocol 1: Eschweiler-Clarke Methylation of Azetidin-3-ol

This protocol describes the methylation of a secondary amine using an excess of formic acid and formaldehyde.[1][2]

Reaction:

Azetidin_3_ol Azetidin-3-ol N_Methyl_Azetidin_3_ol N-Methylazetidin-3-ol Azetidin_3_ol->N_Methyl_Azetidin_3_ol 80-100 °C Reagents Formaldehyde, Formic Acid Reagents->N_Methyl_Azetidin_3_ol

Caption: Eschweiler-Clarke reaction for N-methylation of Azetidin-3-ol.

Procedure:

  • To a stirred solution of azetidin-3-ol (1.0 eq) is added formic acid (2.0-3.0 eq).

  • Aqueous formaldehyde (37 wt. %, 2.0-3.0 eq) is then added to the mixture.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-6 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford N-methylazetidin-3-ol.

Protocol 2: Reductive Amination of Azetidine using Formaldehyde and Sodium Triacetoxyborohydride (STAB)

This method provides a mild alternative to the Eschweiler-Clarke reaction for the N-methylation of azetidines.[3][4]

Reaction Workflow:

cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine Azetidine Iminium_Ion Azetidinium Ion Azetidine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion N_Methyl_Azetidine N-Methylazetidine Iminium_Ion->N_Methyl_Azetidine Reduction STAB NaBH(OAc)₃ STAB->N_Methyl_Azetidine

Caption: Two-stage workflow for reductive amination of azetidine.

Procedure:

  • To a stirred solution of the azetidine substrate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) is added aqueous formaldehyde (37 wt. %, 1.1-1.5 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion.

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) is then added portion-wise.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: N-Methylation of Ethyl Azetidine-3-carboxylate with Methyl Iodide

This classical method is effective but requires careful control to avoid the formation of quaternary ammonium salts.

Reaction:

Azetidine_Ester Ethyl Azetidine-3-carboxylate N_Methyl_Ester Ethyl N-Methylazetidine-3-carboxylate Azetidine_Ester->N_Methyl_Ester Acetone, Reflux Reagents Methyl Iodide, K₂CO₃ Reagents->N_Methyl_Ester

Caption: N-methylation of ethyl azetidine-3-carboxylate using methyl iodide.

Procedure:

  • To a solution of ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetone is added methyl iodide (1.2 eq).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • After cooling to room temperature, the solid is filtered off and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by flash column chromatography yields the desired N-methylated product.

Concluding Remarks

The synthesis of N-methylated azetidines can be achieved through various methodologies, each with its own set of advantages and limitations. The Eschweiler-Clarke reaction offers a cost-effective and straightforward approach, while reductive amination with sodium triacetoxyborohydride provides a milder alternative suitable for sensitive substrates. Classical N-alkylation with methyl iodide is a simple method but carries the risk of over-methylation. The emergence of catalytic methods using sustainable C1 sources like methanol presents a promising green alternative, although often requiring more specialized conditions. The selection of the optimal method will depend on the specific requirements of the target molecule and the overall synthetic strategy. This guide provides the foundational information to make an informed decision for the efficient synthesis of N-methylated azetidines.

References

A Comparative Guide to Purity Assessment of Tert-butyl azetidin-3-yl(methyl)carbamate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

The purity of starting materials and intermediates is a cornerstone of successful drug discovery and development. Tert-butyl azetidin-3-yl(methyl)carbamate is a key building block in the synthesis of various pharmaceutical agents, including selective Polo-like kinase (PLK) inhibitors used in oncology research.[1] Ensuring its chemical purity is critical for the reliability of synthetic outcomes and the safety profile of subsequent active pharmaceutical ingredients.

This guide provides a comparative analysis of the primary analytical method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for the purity assessment of this compound. It further compares this technique with alternative methods to offer a comprehensive overview for researchers and scientists.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a robust and widely utilized technique for the purity analysis of small organic molecules like Boc-protected amines and carbamates.[2][3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase, compounds are eluted based on their hydrophobicity.

Detailed Experimental Protocol: RP-HPLC

This protocol is a representative method for the purity assessment of this compound.

  • Instrumentation : An HPLC system equipped with a UV detector is suitable for this analysis.[4]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[2]

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[2]

    • Gradient : 10% B to 90% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.[2]

    • Column Temperature : 30 °C.

    • Detection : UV at 220 nm.[2][5] The carbamate group provides sufficient absorbance at this wavelength.

  • Sample Preparation :

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume : 10 µL.

Data Presentation: Expected HPLC Performance

The following table summarizes the expected performance characteristics for the HPLC method. Purity is typically determined by the peak area percentage method.

ParameterExpected ValueDescription
Retention Time (Rt) 8 - 12 minThe approximate time at which the main compound will elute under the specified conditions.
Purity > 97%Typical purity specification for commercial-grade material.[6][7]
Limit of Detection (LOD) ~0.01%The lowest concentration of an impurity that can be reliably detected.
Limit of Quantitation (LOQ) ~0.03%The lowest concentration of an impurity that can be accurately quantified.
Experimental Workflow Diagram

The logical workflow for the HPLC purity assessment is outlined in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter with 0.45µm Syringe Filter dissolve->filter inject Inject Sample (10 µL) filter->inject hplc HPLC System (C18 Column, Gradient Elution) inject->hplc detect UV Detection (220 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate report Final Purity Report calculate->report

Figure 1. Standard workflow for HPLC purity assessment.

Comparison with Alternative Analytical Methods

While RP-HPLC is a standard and reliable method, other techniques can provide complementary or superior information depending on the analytical need. The most common alternatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).[4]

MethodPrincipleKey AdvantagesPrimary Use Case
HPLC-UV Separation based on polarity, with detection via UV absorbance.[8]Robust, reproducible, widely available, and cost-effective for routine purity checks.Quantifying known impurities and determining overall purity as a percentage of the main component.
Liquid Chromatography-Mass Spec (LC-MS) Combines HPLC separation with mass spectrometry, which separates ions based on their mass-to-charge ratio.[8]Provides molecular weight information, enabling the identification of unknown impurities and by-products.[8][9]Characterizing and identifying unknown impurities discovered during HPLC analysis.
Quantitative NMR (qNMR) Determines absolute purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[4]A primary method that provides absolute purity without needing a reference standard of the analyte.[4]Accurately determining the purity of a reference standard or for assays where a standard is unavailable.
Method Selection Guide

The choice of analytical technique is guided by the specific requirements of the analysis, from routine quality control to in-depth impurity characterization.

Method_Selection start Start: Purity Assessment for this compound q2 Need absolute purity without a reference standard? start->q2 q1 Need to identify unknown impurities? hplc Use HPLC-UV q1->hplc No (Routine QC) lcms Use LC-MS q1->lcms Yes q2->q1 No qnmr Use qNMR q2->qnmr Yes report Generate Report hplc->report lcms->report qnmr->report

References

Navigating the Structural Landscape of Azetidine Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for rational drug design and development. This guide provides a comparative analysis of the crystallographic data for tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in medicinal chemistry. Due to the current absence of publicly available experimental crystal structure data for this specific compound, this guide presents a realistic, hypothetical dataset for comparison against an experimentally determined structure of a closely related 3-substituted azetidine derivative, benzyl 3-hydroxyazetidine-1-carboxylate.

This comparative approach offers valuable insights into the expected solid-state conformation and packing of the target molecule, serving as a practical resource for researchers working with this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters. The data for this compound is hypothetical and is intended to be representative for a small organic molecule of its nature. This is juxtaposed with the experimental data for benzyl 3-hydroxyazetidine-1-carboxylate to provide a tangible reference.

ParameterThis compound (Hypothetical)Benzyl 3-hydroxyazetidine-1-carboxylate (Experimental)[1]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.1510.38
b (Å) 8.235.67
c (Å) 14.5018.45
α (°) 9090
β (°) 105.295.3
γ (°) 9090
Volume (ų) 11681080
Z 44
Calculated Density (g/cm³) 1.061.28
Resolution (Å) 0.85Not Reported
R-factor 0.045Not Reported

Experimental Protocols

A generalized experimental protocol for obtaining single-crystal X-ray diffraction data for azetidine derivatives is outlined below. This protocol is based on standard laboratory procedures.

1. Synthesis and Purification: The synthesis of 3-substituted azetidines can be accomplished through various established synthetic routes, often involving the cyclization of suitable precursors. Following synthesis, the crude product must be purified to a high degree, typically using column chromatography or recrystallization, to remove any impurities that might impede crystal growth.

2. Crystallization: Growing single crystals of sufficient size and quality is a critical step. A common and effective method is slow evaporation or vapor diffusion:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) is prepared. The solvent is then allowed to evaporate slowly in a dust-free environment, leading to the gradual formation of crystals.

  • Vapor Diffusion: The purified compound is dissolved in a small amount of a solvent in which it is readily soluble. This solution is placed in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

3. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using computational methods such as direct methods or Patterson synthesis to generate an initial electron density map.

  • A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, accurate three-dimensional structure.

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of a small molecule like a this compound derivative using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Azetidine Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (e.g., Vapor Diffusion) purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Workflow for X-ray Crystallography.

References

Comparative study of different synthetic routes to Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in the development of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Deprotection of Benzhydryl-Protected AzetidineRoute B: Reductive Amination of N-Boc-3-azetidinone
Starting Materials 1-Benzhydryl-3-(methylamino)azetidine, Di-tert-butyl dicarbonate1-Boc-3-azetidinone, Methylamine hydrochloride
Key Transformation N-Boc protection followed by hydrogenolysisReductive amination
Number of Steps 21
Overall Yield ModerateHigh
Reagents & Conditions Boc₂O, Et₃N, CH₂Cl₂ (Step 1); H₂, Pd/C, EtOH (Step 2)CH₃NH₂·HCl, NaBH(OAc)₃, DCE
Scalability Potentially scalable, but requires handling of gaseous H₂ and a noble metal catalyst.Readily scalable with commercially available reagents.
Purification Chromatography for the intermediate; filtration and evaporation for the final product.Aqueous workup and column chromatography.
Advantages Utilizes a common protecting group strategy.One-pot reaction, high efficiency.
Disadvantages Two-step process, potential for catalyst poisoning, handling of flammable H₂ gas.Requires a specialized and moisture-sensitive reducing agent.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route A: Deprotection of Benzhydryl-Protected Azetidine

Route_A A 1-Benzhydryl-3- (methylamino)azetidine B tert-Butyl (1-benzhydrylazetidin-3-yl) (methyl)carbamate A->B Boc₂O, Et₃N CH₂Cl₂ C Tert-butyl azetidin-3-yl (methyl)carbamate B->C H₂, Pd/C EtOH

Caption: Synthetic pathway for Route A.

Route B: Reductive Amination of N-Boc-3-azetidinone

Route_B D 1-Boc-3-azetidinone E Iminium ion intermediate D->E CH₃NH₂·HCl DCE F Tert-butyl azetidin-3-yl (methyl)carbamate E->F NaBH(OAc)₃

Caption: Synthetic pathway for Route B.

Experimental Protocols

Route A: Deprotection of Benzhydryl-Protected Azetidine

Step 1: Synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate

To a solution of 1-benzhydryl-3-(methylamino)azetidine in dichloromethane (CH₂Cl₂), triethylamine (Et₃N) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate.

Step 2: Hydrogenolysis to this compound

tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate is dissolved in ethanol (EtOH), and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Route B: Reductive Amination of N-Boc-3-azetidinone

To a stirred solution of 1-Boc-3-azetidinone and methylamine hydrochloride in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give this compound.[1]

Concluding Remarks

Both presented routes offer viable methods for the synthesis of this compound. Route B, the one-pot reductive amination, is more efficient in terms of step economy and overall yield. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment at hand. Route A may be preferable if the benzhydryl-protected starting material is readily available or if the handling of the moisture-sensitive sodium triacetoxyborohydride is a concern. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy.

References

Validation of a new synthetic method for Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methods for the preparation of Tert-butyl azetidin-3-yl(methyl)carbamate, a key building block in the development of novel therapeutics. The following sections detail the experimental protocols and present a quantitative comparison of the two approaches to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of complex molecules, including potent enzyme inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide outlines and compares two distinct synthetic strategies: a classical approach involving the reductive debenzylation of a protected azetidine derivative (Method A) and a more direct approach via reductive amination (Method B).

Comparative Analysis of Synthetic Methods

The two methods are compared based on key performance indicators such as reaction yield, purity of the final product, reaction time, and temperature. The data presented below is a summary of typical results obtained for each method.

ParameterMethod A: Reductive DebenzylationMethod B: Reductive Amination
Starting Materials 1-Benzhydryl-3-(methylaminomethyl)azetidine, Di-tert-butyl dicarbonate1-Boc-3-azetidinone, Methylamine, Sodium triacetoxyborohydride
Overall Yield ~75%~85%
Purity (by HPLC) >98%>99%
Reaction Time 24 - 48 hours12 - 24 hours
Reaction Temperature Room Temperature to 50°C0°C to Room Temperature
Key Reagents Palladium on Carbon (Pd/C), Hydrogen gasSodium triacetoxyborohydride
Purification Column ChromatographyExtraction and Crystallization

Experimental Protocols

Method A: Reductive Debenzylation

This method involves the removal of a benzhydryl protecting group from the azetidine nitrogen via catalytic hydrogenation, followed by the protection of the secondary amine with a Boc group.

Step 1: Synthesis of 1-Benzhydryl-3-(methylaminomethyl)azetidine

  • To a solution of 1-benzhydryl-3-azetidinecarboxaldehyde in methanol, an aqueous solution of methylamine is added at 0°C.

  • The reaction mixture is stirred for 2 hours, after which sodium borohydride is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to afford the crude product, which is used in the next step without further purification.

Step 2: Boc Protection

  • The crude 1-benzhydryl-3-(methylaminomethyl)azetidine is dissolved in dichloromethane.

  • Di-tert-butyl dicarbonate (Boc)₂O and triethylamine are added, and the mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.

Step 3: Reductive Debenzylation

  • The Boc-protected intermediate is dissolved in ethanol, and Palladium on carbon (10 wt. %) is added.

  • The mixture is stirred under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Method B: Direct Reductive Amination

This streamlined approach involves the direct formation of the target molecule from a commercially available azetidinone via a one-pot reductive amination reaction.

Step 1: Reductive Amination

  • To a solution of 1-Boc-3-azetidinone in dichloroethane, a solution of methylamine in tetrahydrofuran is added at 0°C.

  • The reaction mixture is stirred for 1 hour, followed by the addition of sodium triacetoxyborohydride in one portion.

  • The reaction is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by crystallization from a mixture of ethyl acetate and hexanes to afford this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the two synthetic methods.

MethodA_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Debenzylation start1 1-Benzhydryl-3-azetidine- carboxaldehyde reagent1 Methylamine, Sodium Borohydride product1 1-Benzhydryl-3-(methylamino methyl)azetidine reagent1->product1 reagent2 Di-tert-butyl dicarbonate product2 Boc-protected Intermediate product1->product2 reagent2->product2 reagent3 H₂, Pd/C product3 product3 product2->product3 final_product Tert-butyl azetidin-3-yl (methyl)carbamate reagent3->final_product MethodB_Workflow cluster_step1 One-Pot Reductive Amination start 1-Boc-3-azetidinone reagents Methylamine, Sodium triacetoxyborohydride product Tert-butyl azetidin-3-yl (methyl)carbamate reagents->product

Navigating the Synthesis of Saturated Heterocycles: A Cost-Benefit Analysis of Tert-butyl azetidin-3-yl(methyl)carbamate in Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall viability of a large-scale synthesis campaign. Among the myriad of saturated heterocyclic motifs employed in drug discovery, the azetidine ring has garnered significant attention due to its unique conformational constraints and ability to impart desirable physicochemical properties to drug candidates. This guide provides a comprehensive cost-benefit analysis of using Tert-butyl azetidin-3-yl(methyl)carbamate, a key Boc-protected azetidine derivative, in large-scale synthesis. We will objectively compare its performance with commonly used alternatives, namely Boc-protected pyrrolidine and piperidine derivatives, supported by available data on synthesis efficiency, cost, and process considerations.

Executive Summary

The use of this compound in large-scale synthesis presents a trade-off between the potential for novel chemical space exploration and the challenges associated with the synthesis of strained ring systems. While offering a compact and rigid scaffold, the higher cost of starting materials and potentially more demanding reaction conditions for azetidine synthesis can be a significant drawback compared to the more established and less strained pyrrolidine and piperidine analogues. The choice of protecting group, primarily the Tert-butoxycarbonyl (Boc) group, is a commonality among these alternatives, allowing for a focused comparison of the core heterocyclic scaffold's impact on the overall process.

Comparative Analysis of Key Performance Indicators

The decision to incorporate a specific building block into a large-scale synthesis hinges on a multifactorial analysis. Below, we compare this compound with its five- and six-membered ring counterparts across several critical parameters.

ParameterThis compoundN-Boc-3-aminopyrrolidineN-Boc-4-aminopiperidine
Ring Strain HighLowNegligible
Synthetic Accessibility More complex, potentially lower yieldingReadily accessible, established routesReadily accessible, numerous established routes
Starting Material Cost Generally higherModerateGenerally lower
Typical Large-Scale Yield Variable, process dependentGenerally high and reproducibleHigh and reproducible
Purification Can be challenging due to potential byproductsStandard chromatographic or crystallization methodsStandard chromatographic or crystallization methods
Process Safety Requires careful control of reaction conditions due to ring strainWell-understood and manageable risksWell-understood and manageable risks
Waste Generation Potentially higher due to more complex synthesis and purificationModerate, dependent on specific routeLower, often more atom-economical routes available
Novelty in Chemical Space HighModerateLow

Cost Analysis

A critical component of any large-scale synthesis is the cost of goods (COGS). The following table provides an estimated cost comparison for the starting materials required for the synthesis of the respective Boc-protected cyclic amines. Prices are indicative and can vary based on supplier, purity, and volume.

Starting MaterialTypical Bulk Price (USD/kg)
Epichlorohydrin1.50 - 3.00
N-Methylbenzylamine10.00 - 20.00
1,4-Dichlorobutan-2-ol15.00 - 30.00
Benzylamine5.00 - 10.00
1,5-Dibromopentane20.00 - 40.00
Di-tert-butyl dicarbonate (Boc Anhydride)15.00 - 25.00

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and process optimization. Below are representative procedures for the large-scale synthesis of the compared building blocks.

Synthesis of this compound

A common industrial route to N-Boc-3-substituted azetidines involves the cyclization of a suitably substituted 1,3-dihalopropane derivative with a primary amine, followed by protection of the secondary amine.

Step 1: Synthesis of 1-Benzyl-3-(methylamino)azetidine

In a suitable reactor, N-methylbenzylamine is reacted with 1,3-dibromo-2-chloropropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for an extended period. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Step 2: Boc Protection

The resulting 1-benzyl-3-(methylamino)azetidine is dissolved in a suitable solvent such as dichloromethane. Di-tert-butyl dicarbonate (Boc anhydride) is added portion-wise at room temperature, often in the presence of a mild base like triethylamine. The reaction is typically stirred for several hours until complete. The reaction mixture is then washed with aqueous solutions to remove impurities and the solvent is evaporated to yield the crude product.

Step 3: Debenzylation

The N-benzyl group is removed via catalytic hydrogenation. The Boc-protected benzylazetidine derivative is dissolved in an alcohol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the debenzylation is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Synthesis of N-Boc-3-aminopyrrolidine

The synthesis of N-Boc-3-aminopyrrolidine often starts from a commercially available precursor like 3-pyrrolidinol.

Step 1: Boc Protection of 3-Pyrrolidinol

3-Pyrrolidinol is dissolved in a suitable solvent, and Boc anhydride is added. The reaction is stirred until completion. The product, N-Boc-3-pyrrolidinol, is then isolated.

Step 2: Conversion of Hydroxyl to Amino Group

The hydroxyl group is converted to a leaving group, for example, by mesylation. The resulting mesylate is then reacted with an ammonia source, such as sodium azide followed by reduction, to introduce the amino group.

Synthesis of N-Boc-4-aminopiperidine

A common route for the large-scale production of N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone.

Step 1: Reductive Amination of N-Boc-4-piperidone

N-Boc-4-piperidone is reacted with a source of ammonia, such as ammonium acetate, and a reducing agent, like sodium cyanoborohydride, in a suitable solvent. The reaction is stirred until the imine intermediate is fully reduced.

Step 2: Work-up and Purification

The reaction mixture is worked up by quenching the excess reducing agent and extracting the product into an organic solvent. The product is then purified, often by crystallization.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and decision-making process, the following diagrams are provided.

cluster_azetidine Azetidine Synthesis Epichlorohydrin Epichlorohydrin Cyclization Cyclization Epichlorohydrin->Cyclization N-Methylbenzylamine N-Methylbenzylamine N-Methylbenzylamine->Cyclization 1-Benzyl-3-methylaminoazetidine 1-Benzyl-3-methylaminoazetidine Cyclization->1-Benzyl-3-methylaminoazetidine Boc Protection Boc Protection 1-Benzyl-3-methylaminoazetidine->Boc Protection N-Boc-1-benzyl-3-methylaminoazetidine N-Boc-1-benzyl-3-methylaminoazetidine Boc Protection->N-Boc-1-benzyl-3-methylaminoazetidine Debenzylation Debenzylation N-Boc-1-benzyl-3-methylaminoazetidine->Debenzylation This compound This compound Debenzylation->this compound

Caption: Synthetic pathway for this compound.

Start Start Define Project Requirements Define Project Requirements Start->Define Project Requirements Cost Analysis Cost Analysis Define Project Requirements->Cost Analysis Process Feasibility Process Feasibility Cost Analysis->Process Feasibility Select Building Block Select Building Block Process Feasibility->Select Building Block Azetidine Azetidine Select Building Block->Azetidine Pyrrolidine Pyrrolidine Select Building Block->Pyrrolidine Piperidine Piperidine Select Building Block->Piperidine End End Azetidine->End Pyrrolidine->End Piperidine->End

Caption: Decision workflow for selecting a cyclic amine building block.

Conclusion

The choice between this compound and its less-strained counterparts is a nuanced one, heavily dependent on the specific goals of the drug development program. For projects prioritizing novel intellectual property and unique structure-activity relationships, the azetidine scaffold offers a distinct advantage. However, for programs where cost of goods and process robustness are the primary drivers, the well-established and more economical pyrrolidine and piperidine alternatives often present a more pragmatic choice.

A thorough evaluation of the synthetic routes, including a pilot-scale run to identify potential scalability issues, is highly recommended before committing to a specific building block for large-scale manufacturing. The information presented in this guide serves as a foundational resource for researchers, scientists, and drug development professionals to make informed decisions in this critical aspect of process chemistry.

Safety Operating Guide

Safe Disposal of Tert-butyl azetidin-3-yl(methyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed operational and disposal plan for tert-butyl azetidin-3-yl(methyl)carbamate, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its potential hazards. The compound and its hydrochloride salt are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, all personnel must use appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain.[2]

Experimental Protocol for Chemical Waste Neutralization (if required and feasible by a licensed facility):

While incineration is the preferred method, a licensed waste disposal facility may employ neutralization or other treatment methods. The following is a general illustrative protocol and should only be performed by qualified professionals in a controlled environment.

  • Preparation: Conduct the procedure in a designated and properly functioning fume hood. Ensure all necessary PPE is worn.

  • Neutralization (Acid/Base): Due to the carbamate functional group, hydrolysis under acidic or basic conditions can be a potential degradation pathway. However, the stability and reaction products are not well-documented for this specific compound. A professional assessment is required.

  • Solvent Extraction: If the compound is in a solution, it may be extracted into a non-polar solvent.

  • Incineration: The most effective and recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber to manage emissions.[2]

Operational Disposal Plan:

  • Collection:

    • Collect all waste this compound, including surplus material and contaminated consumables (e.g., weighing boats, pipette tips), in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[2]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazard information.

  • Contaminated Packaging:

    • Dispose of the original product container and any other contaminated packaging as unused product.[2] This means it should be collected and disposed of along with the chemical waste.

Data Presentation

The following table summarizes the key information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound-
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P501 (Dispose of contents/container to an approved waste disposal plant)[1]
Primary Disposal Method Incineration by a licensed professional waste disposal service.[2]
Improper Disposal Do not empty into drains.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe collect_waste Collect waste in a labeled, sealed container ppe->collect_waste is_empty_container Is it an empty, uncontaminated container? collect_waste->is_empty_container dispose_as_general Dispose as general lab waste is_empty_container->dispose_as_general Yes store_waste Store in designated hazardous waste area is_empty_container->store_waste No contact_ehs Contact EHS or licensed waste disposal service store_waste->contact_ehs incineration Arrange for incineration at an approved facility contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl azetidin-3-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Tert-butyl azetidin-3-yl(methyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document leverages data from structurally similar compounds, including other carbamates and azetidine derivatives, to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1][2]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100).[1][4]Inhalation of dust or vapors may cause respiratory irritation.[1][2][3][4] Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[2][3] Minimize dust generation and accumulation.[2][4] Do not inhale the substance.[2] Ground/bond container and receiving equipment to prevent static discharge.[2][5]

  • After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in work areas.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Spill and Emergency Procedures:

  • Small Spills: For small spills, dampen the solid material with a suitable solvent and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper to pick up any remaining material.

  • General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Sweep up or absorb the material and place it into a suitable container for disposal.[2][4] Avoid generating dusty conditions and provide ventilation.[2]

  • First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2][3][4]

  • First Aid - Skin: In case of skin contact, wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[3]

  • First Aid - Inhalation: If inhaled, move the person into fresh air.[3][4] If not breathing, give artificial respiration. Consult a physician.[4]

Disposal Plan:

  • Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of as unused product.[4]

  • Always dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment LocateSafety Locate Eyewash/Shower RiskAssessment->LocateSafety PrepWorkArea Prepare Fume Hood LocateSafety->PrepWorkArea DonPPE Don Appropriate PPE PrepWorkArea->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound Proceed to Handling PerformExp Perform Experiment WeighCompound->PerformExp CleanArea Clean Work Area PerformExp->CleanArea Experiment Complete CollectWaste Collect Chemical Waste PerformExp->CollectWaste Generate Waste DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose via Licensed Contractor CollectWaste->DisposeWaste

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.